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Core Science & Biosynthesis

Foundational

Methyl (S)-3-amino-4-ethylhexanoate chemical structure and properties

Foreword In the landscape of modern drug discovery and chiral synthesis, the strategic use of non-proteinogenic amino acids and their derivatives is a cornerstone of innovation. These building blocks allow for the explor...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the landscape of modern drug discovery and chiral synthesis, the strategic use of non-proteinogenic amino acids and their derivatives is a cornerstone of innovation. These building blocks allow for the exploration of novel chemical space, offering unique conformational constraints and metabolic profiles essential for the development of next-generation therapeutics. This guide provides a comprehensive technical overview of Methyl (S)-3-amino-4-ethylhexanoate, a chiral β-amino acid ester with significant potential as a scaffold and intermediate in medicinal chemistry and organic synthesis. While this specific molecule is not extensively documented in public literature, this whitepaper consolidates available data on its parent acid and closely related analogs, alongside established synthetic and analytical methodologies, to provide a foundational resource for researchers in the field.

Molecular Structure and Chemical Identity

Methyl (S)-3-amino-4-ethylhexanoate is a chiral, non-proteinogenic β-amino acid methyl ester. The designation "(S)" refers to the stereochemical configuration at the C3 carbon, which bears the amino group. The molecule also contains a second stereocenter at the C4 carbon, which is substituted with an ethyl group. The presence of two stereocenters means that four stereoisomers are possible: (3S, 4S), (3S, 4R), (3R, 4S), and (3R, 4R). This guide focuses on the (S)-enantiomer at the C3 position, which is often a key determinant for biological activity.

The parent carboxylic acid, 3-amino-4-ethylhexanoic acid, has the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol .[1][2] Its registered CAS number is 204191-42-4.[1][3] The corresponding methyl ester, Methyl (S)-3-amino-4-ethylhexanoate, has a molecular formula of C9H19NO2 and a molecular weight of 173.25 g/mol .

Chemical Structure:

Caption: 2D structure of Methyl (S)-3-amino-4-ethylhexanoate.

Physicochemical Properties

PropertyValue (for 3-amino-4-ethylhexanoic acid)Reference
Molecular FormulaC8H17NO2[1]
Molecular Weight159.23 g/mol [1]
Topological Polar Surface Area (TPSA)63.32 Ų
logP (calculated)1.2246
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Rotatable Bonds5

For the methyl ester, the molecular formula is C9H19NO2 and the molecular weight is 173.25 g/mol . The TPSA is expected to be slightly lower than the parent acid due to the esterification of the carboxylic acid group.

Synthesis and Stereocontrol

The synthesis of enantiomerically pure β-amino acids and their esters is a significant challenge in organic chemistry. Given the lack of a specific published synthesis for Methyl (S)-3-amino-4-ethylhexanoate, a plausible stereoselective route can be designed based on established methodologies for similar structures. A common and effective approach involves the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions.

One such well-established method is the Schöllkopf asymmetric synthesis, which utilizes a chiral bis-lactim ether derived from a chiral amino acid (e.g., L-valine) to introduce the desired stereochemistry.[4]

Proposed Synthetic Workflow:

Synthetic_Workflow A Chiral Bis-lactim Ether (from L-Valine) B Lithiation A->B n-BuLi C Aldol Condensation with Pentan-3-one B->C Pentan-3-one D Diastereoselective Reduction of Ketone C->D e.g., NaBH4 E Hydrolysis of Bis-lactim Ether D->E Acidic Hydrolysis F Esterification E->F MeOH, TMSCl G Methyl (S)-3-amino-4-ethylhexanoate F->G

Caption: Proposed synthetic workflow for Methyl (S)-3-amino-4-ethylhexanoate.

Conceptual Experimental Protocol:

  • Preparation of the Chiral Auxiliary: The bis-lactim ether is prepared from L-valine, which serves as the chiral auxiliary to control the stereochemistry.

  • Asymmetric Aldol Condensation: The lithiated bis-lactim ether undergoes a diastereoselective aldol condensation with pentan-3-one. The bulky group on the chiral auxiliary directs the approach of the electrophile, leading to a high degree of stereocontrol.

  • Diastereoselective Reduction: The resulting ketone is then reduced diastereoselectively to introduce the second stereocenter at the C4 position. The choice of reducing agent is critical to achieving the desired stereoisomer.

  • Hydrolysis and Purification: The chiral auxiliary is removed by acidic hydrolysis to yield the free β-amino acid.

  • Esterification: The final step is the esterification of the carboxylic acid with methanol. A convenient method for this transformation is the use of trimethylchlorosilane (TMSCl) in methanol at room temperature, which generally provides good to excellent yields of the corresponding methyl ester hydrochloride.[5]

Spectroscopic and Analytical Characterization

While experimental spectra for Methyl (S)-3-amino-4-ethylhexanoate are not available, the expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of two chiral centers, leading to diastereotopic protons. Key signals would include:

    • A singlet for the methyl ester protons (-OCH₃) around 3.6-3.7 ppm.

    • Multiplets for the protons on the ethyl group (-CH₂CH₃).

    • A multiplet for the proton at C3, adjacent to the amino group.

    • A multiplet for the proton at C4.

    • Signals for the diastereotopic protons of the CH₂ group at C2.

    • A broad singlet for the amino protons (-NH₂).

  • ¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the ester would appear downfield (around 170-175 ppm). The carbons bearing the amino and ethyl groups (C3 and C4) would resonate in the aliphatic region, with their exact chemical shifts being sensitive to the stereochemistry. The methyl ester carbon (-OCH₃) would appear around 50-55 ppm.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 174.15.

Infrared (IR) Spectroscopy:

  • The IR spectrum would be characterized by:

    • N-H stretching vibrations from the primary amine in the range of 3300-3400 cm⁻¹.

    • C-H stretching vibrations from the aliphatic groups just below 3000 cm⁻¹.

    • A strong C=O stretching absorption from the ester group around 1735-1750 cm⁻¹.

    • N-H bending vibrations around 1600 cm⁻¹.

Applications in Research and Development

β-amino acids and their esters are valuable building blocks in medicinal chemistry for several reasons:

  • Peptidomimetics: They can be incorporated into peptide sequences to create peptidomimetics with enhanced stability against enzymatic degradation and improved pharmacokinetic properties.

  • Conformational Constraints: The introduction of β-amino acids can induce specific secondary structures, such as helices and turns, in peptides, which can be crucial for binding to biological targets.

  • Chiral Scaffolds: They serve as versatile chiral scaffolds for the synthesis of more complex molecules, including natural products and pharmacologically active compounds.

While specific applications for Methyl (S)-3-amino-4-ethylhexanoate have not been reported, its structural features make it an attractive candidate for use as a building block in the synthesis of novel bioactive molecules.

Purification and Chiral Analysis

Purification:

Standard chromatographic techniques, such as flash column chromatography on silica gel, can be employed for the purification of Methyl (S)-3-amino-4-ethylhexanoate. A gradient elution system, for example, with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate), would likely be effective.

Chiral Analysis and Separation:

The enantiomeric purity of Methyl (S)-3-amino-4-ethylhexanoate can be determined, and the enantiomers can be separated using chiral high-performance liquid chromatography (HPLC). Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the separation of chiral amines and amino acid esters.[6][7]

Illustrative Chiral HPLC Workflow:

Chiral_HPLC_Workflow A Sample Injection (Racemic or Enantioenriched Mixture) B Chiral HPLC Column (e.g., Polysaccharide-based CSP) A->B D Detection (UV or MS) B->D C Mobile Phase (e.g., Hexane/Isopropanol) C->B E Separated Enantiomers D->E

Caption: Workflow for chiral analysis of Methyl 3-amino-4-ethylhexanoate.

Conclusion

Methyl (S)-3-amino-4-ethylhexanoate represents a valuable, albeit under-documented, chiral building block for synthetic and medicinal chemistry. This guide has provided a foundational understanding of its structure, proposed a viable stereoselective synthesis, and outlined key analytical and purification methodologies by drawing upon established chemical principles and data from closely related compounds. As the demand for novel chiral molecules in drug discovery continues to grow, compounds like Methyl (S)-3-amino-4-ethylhexanoate will undoubtedly play an increasingly important role in the development of innovative therapeutics. Further experimental investigation into the specific properties and applications of this molecule is warranted and encouraged.

References

  • PubChem. (3R,4S)-3-amino-4-methylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. 3-Amino-4-ethylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • R&D Chemicals. 3-Amino-4-ethyl-hexanoic acid. Retrieved from [Link]

  • Schöllkopf, U., Groth, U., Westphalen, K.-O., & Deng, C. (1982). Asymmetric Syntheses via Heterocyclic Intermediates; VIII. Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent. Synthesis, 1982(10), 864-866.
  • Pavia, M. R., Fischer, J. B., & Dener, J. M. (2012). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 17(9), 10473-10484.
  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-216.
  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. Retrieved from [Link]

  • Patel, B. K., & Kumar, R. (2012). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 84(2), 650-667.
  • Patel, B. K., & Kumar, R. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6214.

Sources

Exploratory

Technical Whitepaper: Synthesis, Characterization, and Applications of (S)-3-Amino-4-ethylhexanoic Acid Methyl Ester

Executive Summary As a Senior Application Scientist in peptidomimetic drug discovery, the strategic selection of non-proteinogenic amino acids is paramount for designing metabolically stable therapeutics. One such critic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in peptidomimetic drug discovery, the strategic selection of non-proteinogenic amino acids is paramount for designing metabolically stable therapeutics. One such critical building block is (S)-3-amino-4-ethylhexanoic acid methyl ester (CAS: 1604318-92-4) [1]. This compound serves as the methyl ester derivative of the parent compound, (S)-3-amino-4-ethylhexanoic acid (CAS: 204191-42-4) [2].

The presence of a sterically demanding 3-pentyl group at the β-position imparts unique conformational rigidity when incorporated into β-peptides. This structural feature drives the formation of highly stable secondary structures (such as 14-helices) while conferring near-absolute resistance to proteolytic degradation, making it an invaluable asset in modern rational drug design.

Core Structural and Physicochemical Properties

The core structure features a hexanoic acid backbone with an ethyl substitution at the C4 position. Crucially, the C4 carbon is bonded to two identical ethyl groups (one being the C5-C6 chain, the other the C4 substituent), rendering it achiral. This symmetry is a significant synthetic advantage: it eliminates the potential for diastereomer formation at C4, isolating the stereochemical complexity entirely to the C3 amine-bearing carbon.

The methyl esterification of the C-terminus is a deliberate experimental choice designed to prevent unwanted side reactions (e.g., lactamization) during synthesis and to facilitate orthogonal deprotection strategies during solid-phase peptide synthesis (SPPS).

Quantitative Data Summary
PropertyValue
Chemical Name (S)-3-amino-4-ethylhexanoic acid methyl ester
IUPAC Name Methyl (3S)-3-amino-4-ethylhexanoate
CAS Registry Number 1604318-92-4 [1]
Parent Acid CAS 204191-42-4 [2]
Molecular Formula C₉H₁₉NO₂
Molecular Weight 173.25 g/mol
SMILES CCC(CC)C(N)CC(=O)OC
Stereocenters 1 (C3 position)

Mechanistic Pathways for Enantioselective Synthesis

The synthesis of this chiral building block requires strict stereocontrol. The workflow typically begins with a Knoevenagel condensation of a 3-pentyl aldehyde, followed by an asymmetric Michael addition using a chiral amine auxiliary to establish the (S)-configuration at the C3 position.

SyntheticWorkflow A 3-Pentyl Aldehyde B Knoevenagel Condensation A->B C α,β-Unsaturated Ester B->C D Asymmetric Michael Addition C->D E (S)-3-Amino-4-ethyl- hexanoic Acid D->E F Esterification (MeOH, SOCl₂) E->F G (S)-Methyl Ester CAS: 1604318-92-4 F->G

Synthetic workflow for (S)-3-amino-4-ethylhexanoic acid methyl ester via asymmetric addition.

Experimental Workflows & Protocols

Every protocol in a robust drug development pipeline must be a self-validating system. Below are the optimized methodologies for esterification and chiral analysis.

Protocol A: Fischer Esterification to Yield the Methyl Ester

Objective: Convert the free (S)-3-amino-4-ethylhexanoic acid to its methyl ester hydrochloride salt. Causality: Utilizing thionyl chloride (SOCl₂) in methanol generates anhydrous HCl in situ. This protonates the carbonyl oxygen (increasing its electrophilicity) and subsequently protonates the primary amine to form a hydrochloride salt. This salt formation is critical as it prevents the free amine from attacking the activated carbonyl, thereby suppressing intermolecular polymerization or intramolecular lactamization.

Step-by-Step Methodology:

  • Charge a flame-dried round-bottom flask with anhydrous methanol (10 volumes) and cool to 0 °C under an inert argon atmosphere.

  • Add thionyl chloride (1.5 eq) dropwise over 15 minutes. (Causality: Dropwise addition controls the exothermic reaction and prevents the violent release of SO₂ and HCl gases).

  • Introduce (S)-3-amino-4-ethylhexanoic acid (1.0 eq) in portions.

  • Gradually warm the reaction mixture to reflux (65 °C) and stir for 12 hours.

  • Concentrate the mixture in vacuo to yield the crude methyl ester hydrochloride.

  • Recrystallize from a mixture of methanol and diethyl ether to afford the pure product.

Self-Validation Checkpoint: Perform FTIR analysis on the isolated product. The successful conversion is validated by the complete disappearance of the broad carboxylic acid O-H stretch (3300–2500 cm⁻¹) and the emergence of a sharp, distinct ester carbonyl C=O stretch at ~1740 cm⁻¹. If the O-H stretch persists, the reaction has not reached completion.

Protocol B: Chiral HPLC Method Development for ee% Determination

Objective: Quantify the enantiomeric excess (ee%) of the synthesized (S)-methyl ester. Causality: The bulky aliphatic side chain of this β-amino acid lacks strong chromophores or π-π stacking capabilities, making traditional chiral stationary phases (CSPs) less effective. Instead, macrocyclic glycopeptide CSPs—specifically those based on the antibiotic A-40,926—are highly efficacious. The A-40,926 selector possesses a unique hydrophobic pocket that accommodates the bulky 3-pentyl group, allowing for highly stereoselective hydrogen bonding with the primary amine [3].

HPLCLogic A Racemic Mixture Analysis B Stationary Phase Selection (A-40,926 CSP) A->B C Mobile Phase Optimization (Buffer pH & Modifier) B->C D Enantiomeric Resolution (Baseline Separation) C->D E ee% Determination of (S)-Enantiomer D->E

Methodological logic for chiral HPLC resolution of β-amino acid enantiomers.

Step-by-Step Methodology:

  • Prepare a 1.0 mg/mL solution of the synthesized ester in the mobile phase (e.g., Methanol/Water 80:20 v/v).

  • Equip the HPLC system with a macrocyclic glycopeptide A-40,926 chiral stationary phase column (250 x 4.6 mm, 5 µm).

  • Set the flow rate to 1.0 mL/min and maintain the column temperature at 25 °C to ensure reproducible retention times.

  • Detect the eluent using a UV detector at 210 nm (optimized for aliphatic amino acid esters).

  • Inject 10 µL of the sample and record the chromatogram.

Self-Validation Checkpoint: Inject a known racemic standard of 3-amino-4-ethylhexanoic acid methyl ester prior to the sample. The system is validated if the chromatogram displays two distinct peaks with a resolution factor (


) 

(baseline separation). The ee% is then reliably calculated from the peak area integration of the sample run.

Conclusion

The utilization of (S)-3-amino-4-ethylhexanoic acid methyl ester (CAS: 1604318-92-4) provides drug development professionals with a powerful tool for engineering metabolically robust peptidomimetics. By understanding the causality behind its symmetric C4 geometry and employing rigorous, self-validating protocols for its synthesis and chiral resolution, researchers can seamlessly integrate this building block into advanced therapeutic pipelines.

References

  • AA Blocks. "1604318-92-4 | methyl (3S)-3-amino-4-ethylhexanoate". AA Blocks Catalog. URL: [Link]

  • National Center for Biotechnology Information. "3-Amino-4-ethylhexanoic acid | C8H17NO2 | CID 2733734". PubChem Database. URL:[Link]

  • D'Acquarica, I., et al. "Application of a new chiral stationary phase containing the glycopeptide antibiotic A-40,926 in the direct chromatographic resolution of β-amino acids". ResearchGate. URL:[Link]

Sources

Foundational

Chiral β-Amino Acid Esters: Strategic Building Blocks for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Ascendancy of Chiral β-Amino Acids in Medicinal Chemistry In the l...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Ascendancy of Chiral β-Amino Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and pharmacokinetic properties is relentless. Among the privileged scaffolds that have emerged, chiral β-amino acids and their ester derivatives have garnered significant attention. Unlike their α-amino acid counterparts, the additional carbon in the backbone of β-amino acids imparts unique conformational constraints. This structural feature is instrumental in the design of peptidomimetics with increased resistance to proteolytic degradation, a critical attribute for enhancing in vivo stability and bioavailability.[1][2] The incorporation of chiral β-amino acid esters into small molecule therapeutics has been shown to improve binding affinity to target proteins and modulate physicochemical properties, thereby optimizing drug-like characteristics. This guide provides an in-depth exploration of the synthesis and application of these pivotal building blocks, offering both theoretical insights and practical, field-proven methodologies for the discerning researcher.

Strategic Synthesis of Chiral β-Amino Acid Esters: A Chemist's Compendium

The enantioselective synthesis of β-amino acid esters is a cornerstone of their application in drug discovery. A multitude of strategies have been developed, each with its own set of advantages and considerations. This section will delve into three of the most robust and widely adopted methodologies: the Asymmetric Mannich Reaction, the Diastereoselective Aza-Michael Reaction, and Biocatalytic Kinetic Resolution.

The Asymmetric Mannich Reaction: A Powerful C-C Bond Forming Strategy

The Mannich reaction, a three-component condensation, stands as a highly effective method for the synthesis of β-amino compounds. The asymmetric variant, employing chiral catalysts, provides a direct route to enantioenriched β-amino esters.

Causality Behind Experimental Choices: The selection of a chiral catalyst is paramount to achieving high enantioselectivity. Chiral Brønsted acids and bifunctional organocatalysts, such as those derived from cinchona alkaloids, have proven to be particularly effective.[3] These catalysts operate by activating the imine electrophile and controlling the facial approach of the nucleophile, typically a silyl ketene acetal. The choice of solvent and temperature is also critical; non-polar, aprotic solvents and low temperatures are generally favored to minimize the uncatalyzed background reaction and enhance stereocontrol.[3]

Self-Validating Protocol: Organocatalytic Asymmetric Mannich Reaction [3][4]

  • Step 1: Imine Formation (in situ). To a solution of the desired aldehyde (1.0 equiv) and a suitable amine (e.g., p-anisidine, 1.0 equiv) in an anhydrous, aprotic solvent (e.g., toluene) containing 4 Å molecular sieves, stir at room temperature for 1 hour.

  • Step 2: Catalyst and Nucleophile Addition. Cool the reaction mixture to the desired temperature (e.g., -78 °C). Add the chiral organocatalyst (e.g., a thiourea-based cinchona alkaloid derivative, 0.1 equiv) followed by the slow, dropwise addition of the silyl ketene acetal (1.2 equiv).

  • Step 3: Reaction Monitoring and Quenching. Stir the reaction at the specified temperature, monitoring its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Step 4: Workup and Purification. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary: Asymmetric Mannich Reaction

EntryAldehydeCatalystSolventTemp (°C)Yield (%)ee (%)Reference
1BenzaldehydeCinchonine-derived thioureaToluene-789598[3]
24-NitrobenzaldehydeCinchonine-derived thioureaCH2Cl2-789296[3]
32-NaphthaldehydeCinchonine-derived thioureaToluene-789097[3]

Diagram: Catalytic Cycle of an Asymmetric Mannich Reaction

Mannich_Cycle cluster_catalyst Catalyst Activation cluster_nucleophile Nucleophilic Attack Catalyst Chiral Catalyst Activated_Imine Activated Imine Complex Catalyst->Activated_Imine H-bonding Imine Imine Imine->Activated_Imine Mannich_Adduct Mannich Adduct Activated_Imine->Mannich_Adduct Silyl_Ketene_Acetal Silyl Ketene Acetal Silyl_Ketene_Acetal->Mannich_Adduct Stereoselective Attack Mannich_Adduct->Catalyst Product Release & Catalyst Regeneration

Caption: Catalytic cycle of the asymmetric Mannich reaction.

Diastereoselective Aza-Michael Reaction with Chiral Auxiliaries

The aza-Michael reaction, or conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound, is another cornerstone in the synthesis of β-amino esters. The use of a chiral auxiliary covalently attached to either the nucleophile or the electrophile allows for excellent stereocontrol.

Causality Behind Experimental Choices: Pseudoephedrine has emerged as a highly effective and reliable chiral auxiliary in this context.[1][5] When attached to the α,β-unsaturated carbonyl compound to form a chiral enoate, it effectively shields one face of the molecule, directing the incoming nucleophile to the opposite face. The choice of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is crucial for the deprotonation of the amine nucleophile without competing addition to the carbonyl group. The presence of lithium chloride (LiCl) can significantly influence the stereochemical outcome by altering the aggregation state of the enolate.[1][5]

Self-Validating Protocol: Diastereoselective Aza-Michael Addition [1][6]

  • Step 1: Preparation of the Chiral Enoate. React the desired α,β-unsaturated acid chloride with (1R,2S)-(-)-pseudoephedrine in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent (e.g., CH2Cl2) to form the corresponding pseudoephedrine-derived enoate.

  • Step 2: Nucleophile Preparation. In a separate flask, deprotonate the desired amine (e.g., benzylamine) with a strong base (e.g., n-BuLi or LDA) in anhydrous THF at low temperature (e.g., -78 °C) to generate the lithium amide nucleophile.

  • Step 3: Conjugate Addition. Add the solution of the lithium amide to a solution of the chiral enoate in anhydrous THF at -78 °C.

  • Step 4: Reaction Monitoring and Quenching. Stir the reaction at low temperature, monitoring its progress by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Step 5: Auxiliary Cleavage and Esterification. After aqueous workup and extraction, cleave the chiral auxiliary under acidic or basic conditions. Subsequent esterification of the resulting β-amino acid affords the desired chiral β-amino acid ester.

Quantitative Data Summary: Diastereoselective Aza-Michael Addition

Entryα,β-Unsaturated EsterAmine NucleophileDiastereomeric RatioYield (%)Reference
1CinnamateBenzylamine>95:585[1]
2CrotonateBenzylamine>95:582[1]
3CinnamateAllylamine>90:1078[5]
Biocatalytic Kinetic Resolution: A Green Chemistry Approach

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral β-amino acid esters. Lipase-catalyzed kinetic resolution of racemic β-amino esters is a particularly attractive method.

Causality Behind Experimental Choices: Lipases are enzymes that catalyze the hydrolysis of esters. In a kinetic resolution, the lipase selectively hydrolyzes one enantiomer of a racemic ester at a much faster rate than the other, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric purity.[7][8] The choice of lipase is critical, with lipases from Candida antarctica (CAL-B) and Pseudomonas cepacia being commonly employed.[7][8] The reaction is typically performed in a biphasic system or in an organic solvent with a controlled amount of water to facilitate the hydrolysis.

Self-Validating Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic β-Amino Ester [7][8]

  • Step 1: Reaction Setup. To a solution of the racemic β-amino ester (1.0 equiv) in a suitable organic solvent (e.g., diisopropyl ether), add the lipase (e.g., Lipase PSIM from Burkholderia cepacia) and a stoichiometric amount of water (0.5 equiv) and a base (e.g., triethylamine, 5 equiv).[7]

  • Step 2: Incubation. Shake the reaction mixture at a controlled temperature (e.g., 45 °C) in an incubator shaker.

  • Step 3: Monitoring and Termination. Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the remaining ester and the formed acid. Stop the reaction at approximately 50% conversion by filtering off the enzyme.

  • Step 4: Separation and Isolation. Separate the unreacted ester from the amino acid salt by extraction. The unreacted ester can be isolated from the organic phase, while the amino acid can be recovered from the aqueous phase after acidification.

Quantitative Data Summary: Lipase-Catalyzed Kinetic Resolution

EntryRacemic β-Amino EsterLipaseee (Ester) (%)ee (Acid) (%)Reference
1Ethyl 3-amino-3-phenylpropanoateLipase PSIM>99>99[7]
2Methyl 3-aminobutanoateCAL-B>98>98[8]
3Ethyl 3-amino-4-methylpentanoateLipase PSIM>99>99[7]

Applications in Drug Discovery: From Bench to Bedside

The utility of chiral β-amino acid esters as building blocks is best illustrated through their incorporation into successful drug candidates. This section highlights two prominent examples: the antidiabetic drug sitagliptin and the anticancer agent paclitaxel (Taxol®).

Case Study 1: Sitagliptin – A Revolution in Diabetes Treatment

Sitagliptin, the active ingredient in Januvia®, is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes. The core of its structure is a chiral β-amino acid derivative.

The Biocatalytic Masterstroke: The industrial synthesis of sitagliptin has undergone significant evolution, with a highly efficient biocatalytic process developed by Merck and Codexis representing a landmark achievement in green chemistry.[9][10] This process utilizes an engineered (R)-selective transaminase to directly aminate a prositagliptin ketone, yielding the desired chiral amine with exceptional enantiopurity (>99.5% ee).[9] This enzymatic approach offers numerous advantages over previous chemical routes, including a significant reduction in waste, elimination of heavy metal catalysts, and increased overall yield.[9]

Diagram: Biocatalytic Synthesis of Sitagliptin

Sitagliptin_Synthesis Prositagliptin_Ketone Prositagliptin Ketone Transaminase Engineered (R)-Transaminase Prositagliptin_Ketone->Transaminase Sitagliptin Sitagliptin (>99.5% ee) Transaminase->Sitagliptin Direct Amination

Caption: Biocatalytic synthesis of sitagliptin.

Case Study 2: The Taxol® Side Chain – A β-Lactam Approach

Paclitaxel (Taxol®) is a highly effective anticancer agent used in the treatment of various solid tumors. A critical component of its structure is the C-13 side chain, a chiral N-benzoyl-3-phenylisoserine ester.

The Ojima-Holton β-Lactam Synthon Method: A highly convergent and stereocontrolled synthesis of the Taxol® side chain is achieved via the Ojima-Holton method, which employs a chiral β-lactam as a key intermediate.[11][12] This β-lactam is synthesized through a [2+2] cycloaddition (Staudinger reaction) between a ketene and an imine. The β-lactam then undergoes a nucleophilic ring-opening reaction with a protected baccatin III core to install the side chain with the correct stereochemistry.[11][12]

Experimental Workflow: Ojima-Holton Side-Chain Attachment [11]

  • Step 1: Deprotonation of Baccatin III. To a solution of 7-TES-baccatin III in anhydrous THF at -40 °C, slowly add a solution of LiHMDS.

  • Step 2: β-Lactam Addition. Add a solution of the chiral N-benzoyl-β-lactam in anhydrous THF.

  • Step 3: Coupling Reaction. Stir the reaction mixture, allowing it to warm to 0 °C.

  • Step 4: Quenching and Deprotection. Quench the reaction with saturated aqueous NH4Cl. Subsequent deprotection steps yield paclitaxel.

Diagram: Retrosynthetic Analysis of Taxol®

Taxol_Retrosynthesis Taxol Paclitaxel (Taxol®) Baccatin_III Protected Baccatin III Taxol->Baccatin_III Esterification Side_Chain Chiral β-Lactam Synthon Taxol->Side_Chain Ring Opening

Caption: Retrosynthesis of Taxol® highlighting the β-lactam synthon.

Conclusion and Future Perspectives

Chiral β-amino acid esters have firmly established themselves as indispensable building blocks in the arsenal of the medicinal chemist. The synthetic methodologies outlined in this guide, from classic organocatalytic reactions to cutting-edge biocatalytic transformations, provide robust and versatile pathways to these valuable intermediates. The successful application of these building blocks in blockbuster drugs like sitagliptin and paclitaxel underscores their profound impact on human health. As our understanding of disease biology deepens and the demand for more sophisticated therapeutics grows, the strategic implementation of chiral β-amino acid esters will undoubtedly continue to fuel innovation in drug discovery, leading to the development of next-generation medicines with enhanced efficacy and safety profiles.

References

  • Radboud Repository. (n.d.). Organocatalysed asymmetric Mannich reactions.
  • Beilstein Archives. (2022, January 17). The asymmetric Henry reaction as synthetic tool for production of drugs Linezolid and Rivaroxaban.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Paclitaxel (Taxol®).
  • ResearchGate. (2024, July 7). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug.
  • MDPI. (2025, March 28). Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin.
  • International Research Journal on Advanced Engineering and Management. (2024, July 7). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug.
  • Asymmetric bisvinylogous mannich reaction of silyl ketene acetal with aldimines. (n.d.).
  • Journal of the American Chemical Society. (2012, March 12). Efficient, Chemoenzymatic Process for Manufacture of the Boceprevir Bicyclic [3.1.0]Proline Intermediate Based on Amine Oxidase-Catalyzed Desymmetrization.
  • Beilstein Journals. (2022, April 14). The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban.
  • ACS Sustainable Chemistry & Engineering. (2018, December 5). Biocatalytic Continuous Manufacturing of Diabetes Drug: Plantwide Process Modeling, Optimization, and Environmental and Economic Analysis.
  • Beilstein Journals. (2022, April 14). The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban.
  • RSC Publishing. (2021, January 25). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation.
  • Sci Forschen. (2017, December 11). Biotransformations in Drug Synthesis: A Green and Powerful Tool for Medicinal Chemistry.
  • The Journal of Organic Chemistry. (2004, February 21). Michael Reactions of Pseudoephedrine Amide Enolates: Effect of LiCl on Syn/Anti Selectivity.
  • Frontiers. (2021, October 6). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor.
  • PubMed. (2012, April 11). Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization.
  • The Journal of Organic Chemistry. (2004, February 21). Michael Reactions of Pseudoephedrine Amide Enolates: Effect of LiCl on Syn/Anti Selectivity.
  • Google Patents. (n.d.). US4978744A - Synthesis of dolastatin 10.
  • Antineoplastic agents 337. Synthesis of dolastatin 10 structural modifications. (1995). Anti-Cancer Drug Design, 10(7), 529-544.
  • BenchChem. (n.d.). How to improve diastereoselectivity in pseudoephedrine-directed alkylations.
  • PMC. (2012, August 13). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones.
  • MDPI. (2020, December 17). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis.
  • Universität zu Köln. (n.d.). Asymmetric Organocatalysis with bis-Silyl Ketene Acetals.
  • PMC. (n.d.). Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation.
  • Journal of the American Chemical Society. (n.d.). Asymmetric Catalytic Aldol-type Reaction with Ketene Silyl Acetals: Possible Intervention of the Silatropic Ene Pathway.
  • MedChemExpress. (n.d.). Dolastatin 10.
  • ACS Omega. (2018, May 15). Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications.
  • Stony Brook University. (n.d.). Next Generation Taxoids | Ojima Research Group.
  • MDPI. (2020, April 16). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines.
  • ResearchGate. (2025, August 10). A Straightforward Approach to Protected (S)-Dolaphenine (Doe), the Unusual Amino Acid Component of Dolastatin 10.
  • Google Patents. (n.d.). CN103435532A - Synthetic method of boceprevir intermediate.
  • ResearchGate. (n.d.). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers.
  • Bentham Science Publishers. (2023, June 13). Synthetic Approaches Towards Taxol; from Holton to Chida.
  • PMC. (n.d.). An encapsulated report on enzyme-assisted transesterification with an allusion to lipase.
  • Wikipedia. (n.d.). Holton Taxol total synthesis.
  • PMC. (n.d.). Disodium Salts of Pseudoephedrine-Derived Myers Enolates: Stereoselectivity and Mechanism of Alkylation.
  • Harvard University. (2012, March 27). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - Andrew G Myers Research Group.
  • PMC. (2022, October 12). Lipase Catalyzed Transesterification of Model Long-Chain Molecules in Double-Shell Cellulose-Coated Oil-in-Water Emulsion Particles as Microbioreactors.
  • Synthesis of chiral-β-amino acids and their applications in Medicinal Chemistry. (2025, July 8). [PhD thesis, University of Sheffield].
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Sources

Exploratory

Engineering Gabapentinoids: A Technical Analysis of Methyl (S)-3-amino-4-ethylhexanoate vs. Pregabalin Analogs

Executive Summary The development of neuromodulators targeting the α2δ subunit of voltage-gated calcium channels (VGCCs) has historically been dominated by γ-amino acids like Pregabalin. However, the exploration of β-ami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of neuromodulators targeting the α2δ subunit of voltage-gated calcium channels (VGCCs) has historically been dominated by γ-amino acids like Pregabalin. However, the exploration of β-amino acid scaffolds, such as 3-amino-4-ethylhexanoic acid and its esterified prodrug form, Methyl (S)-3-amino-4-ethylhexanoate, represents a significant shift in pharmacokinetic engineering. This whitepaper provides an in-depth mechanistic comparison between these two classes, detailing their structural dichotomy, blood-brain barrier (BBB) permeation strategies, and the self-validating experimental workflows required to evaluate them.

Structural and Chemical Dichotomy

Pregabalin (γ-Amino Acid) Pregabalin, chemically designated as (S)-3-(aminomethyl)-5-methylhexanoic acid, features its primary amine positioned on a methyl branch relative to the carboxylic acid 1[1]. This specific spatial arrangement classifies it as a γ-amino acid. The zwitterionic nature and exact stereochemistry of this scaffold mimic endogenous large neutral amino acids (like L-leucine), which is an absolute prerequisite for its unique pharmacokinetic profile2[2].

Methyl (S)-3-amino-4-ethylhexanoate (β-Amino Acid Ester) Conversely, Methyl (S)-3-amino-4-ethylhexanoate is built upon a β-amino acid backbone, where the primary amine is attached directly to the β-carbon. The deliberate esterification of the carboxylic acid is a critical causality in its design. Unmodified β-amino acids often exhibit potent α2δ binding in vitro but fail to cross the BBB because they lack the structural motifs required for active transport3[3]. By masking the carboxylic acid as a methyl ester, the molecule's lipophilicity (LogP) is artificially elevated. This allows the prodrug to bypass active transport mechanisms via passive diffusion, after which ubiquitous CNS esterases hydrolyze it back into the active β-amino acid.

Pharmacodynamics and Transporter Kinetics

The clinical viability of gabapentinoids is dictated by two independent biological interactions:

  • Target Engagement (α2δ Subunit): Both γ-amino acids and β-amino acids bind with high affinity to the α2δ-1 and α2δ-2 auxiliary subunits of VGCCs. This binding disrupts the forward trafficking of the channels to the presynaptic terminal, attenuating the calcium influx required for the exocytosis of excitatory neurotransmitters (e.g., glutamate)1[1].

  • Transporter Dependency (System L / LAT1): Because free amino acids are zwitterionic at physiological pH, they cannot passively diffuse across the lipid-rich BBB. Pregabalin actively hijacks the System L neutral amino acid transporter (LAT1) for brain entry 4[4]. β-amino acid analogs lack affinity for LAT1. Therefore, to achieve in vivo efficacy without intracerebroventricular (ICV) injection, the β-amino acid must be administered as a lipophilic ester (Methyl (S)-3-amino-4-ethylhexanoate) 3[3].

MOA PGB Pregabalin (γ-amino acid) LAT1 LAT1 Transporter (Active Transport) PGB->LAT1 BBB1 Blood-Brain Barrier LAT1->BBB1 VGCC1 α2δ Subunit (VGCC) BBB1->VGCC1 BETA Methyl (S)-3-amino- 4-ethylhexanoate PASSIVE Passive Diffusion (High Lipophilicity) BETA->PASSIVE BBB2 Blood-Brain Barrier PASSIVE->BBB2 HYD Ester Hydrolysis (Brain Tissue) BBB2->HYD VGCC2 α2δ Subunit (VGCC) HYD->VGCC2

Pharmacokinetic pathways: Active transport of Pregabalin vs. passive diffusion of the β-amino acid ester.

Quantitative Data Summary

The following table synthesizes the distinct physicochemical and pharmacological profiles of these compounds, highlighting why structural modifications dictate administration routes.

PropertyPregabalin3-Amino-4-ethylhexanoic acidMethyl (S)-3-amino-4-ethylhexanoate
Chemical Class γ-amino acidβ-amino acidβ-amino acid methyl ester
α2δ Binding (IC50) ~50–100 nM~100–300 nMLow (Requires in vivo hydrolysis)
LAT1 Affinity HighNegligibleNone
BBB Permeation Active Transport (LAT1)Poor (Systemic)High (Passive Diffusion)
In Vivo Efficacy Oral & ICVICV onlyOral (Prodrug mechanism)

Experimental Workflows & Self-Validating Protocols

To rigorously differentiate a LAT1-dependent γ-amino acid from a passive-diffusion β-amino acid prodrug, the following self-validating protocols must be employed.

Protocol A: Radioligand Binding Assay for α2δ Affinity

Causality: This assay determines the intrinsic target engagement of the free acid forms. We utilize pig cerebral cortex membranes due to their exceptionally high density of native α2δ subunits, providing a robust signal-to-noise ratio.

  • Membrane Preparation: Homogenize pig cerebral cortex in 10 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 × g for 30 minutes. Resuspend the pellet in the assay buffer.

  • Incubation: Incubate 50 µg of membrane protein with 10 nM [3H]gabapentin and varying concentrations of the test compound (1 nM to 100 µM) for 60 minutes at 25°C.

  • Self-Validation Step: Define non-specific binding (NSB) using 10 µM unlabeled pregabalin. Validation Check: If NSB exceeds 20% of total binding, the membrane washing protocol must be extended. High background invalidates IC50 calculations and indicates incomplete removal of unbound radioligand.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine. Quantify bound radioactivity using liquid scintillation counting.

Protocol B: System L Transporter (LAT1) Uptake Assay

Causality: To determine if the compound can utilize LAT1 for BBB transport, we measure its ability to compete with [3H]leucine. CHO (Chinese Hamster Ovary) cells are utilized because they constitutively express high levels of the System L transporter, offering a clean background.

  • Cell Culture: Seed CHO cells in 24-well plates and grow to 80% confluence.

  • Uptake Phase: Wash cells with Na+-free Hank's Balanced Salt Solution (HBSS) to isolate LAT1 activity (which is strictly Na+-independent) from other Na+-dependent amino acid transporters.

  • Competition: Add 50 nM [3H]leucine concurrently with 1 mM of the test compound. Incubate for exactly 3 minutes at 37°C.

  • Self-Validation Step: Include a positive control well with 1 mM unlabeled L-leucine. Validation Check: The unlabeled L-leucine must inhibit [3H]leucine uptake by >90%. If inhibition is lower, the cells may have downregulated LAT1 expression, and a fresh cell passage must be utilized before proceeding.

  • Lysis & Measurement: Wash cells three times with ice-cold HBSS, lyse with 0.1 M NaOH, and measure intracellular radioactivity.

Workflow START Compound Synthesis & Purification BIND [3H]Gabapentin Displacement Assay START->BIND Target Engagement LAT [3H]Leucine Uptake Assay START->LAT BBB Transport Potential IN_VIVO In Vivo Efficacy (DBA/2 Mouse Model) BIND->IN_VIVO LAT->IN_VIVO DECISION Lead Optimization IN_VIVO->DECISION

Experimental workflow for evaluating novel α2δ ligands and their BBB transport potential.

References

  • Source: acs.
  • Title: Structure-activity relationships of pregabalin and analogues that target the alpha(2)
  • Source: wikipedia.
  • Source: nih.

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of Methyl 3-amino-4-ethylhexanoate

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Introduction: The Foundational Importance of Molecular Weight and Solubility in Preclinical Research In the landscape of mod...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Foundational Importance of Molecular Weight and Solubility in Preclinical Research

In the landscape of modern drug discovery and development, a thorough understanding of a compound's fundamental physicochemical properties is not merely a preliminary step but a critical determinant of its ultimate therapeutic potential. Among these properties, molecular weight and solubility stand as foundational pillars upon which the entire edifice of a candidate molecule's preclinical and clinical development rests. For a novel compound such as Methyl 3-amino-4-ethylhexanoate, a precise determination of these parameters is paramount.

Molecular weight is an intrinsic property that dictates stoichiometry in chemical reactions and influences a compound's diffusion and transport characteristics. More critically in a pharmaceutical context, it is a key factor in the widely accepted "Rule of Five," which provides a heuristic to assess the druglikeness of a chemical compound and its likelihood of being orally bioavailable.

Solubility, the capacity of a substance to dissolve in a solvent, is arguably one of the most significant factors influencing a drug's bioavailability and therapeutic efficacy.[1][2][3][4][5] Poor aqueous solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in low and variable bioavailability, which can ultimately lead to the failure of a promising drug candidate.[4][5] Therefore, a comprehensive understanding of the solubility of Methyl 3-amino-4-ethylhexanoate in various solvent systems is essential for formulation development, toxicity studies, and ensuring consistent therapeutic outcomes.[2]

This technical guide provides a detailed overview of the molecular weight and a recommended experimental protocol for determining the solubility of Methyl 3-amino-4-ethylhexanoate. The methodologies described are grounded in established scientific principles to ensure the generation of reliable and reproducible data, which is indispensable for advancing a compound through the rigorous drug development pipeline.

Part 1: Molecular Weight of Methyl 3-amino-4-ethylhexanoate

The molecular weight of a compound is a fundamental physical property that is essential for a wide range of applications in research and development, including stoichiometric calculations for chemical synthesis, preparation of solutions of known concentration, and interpretation of analytical data.

The molecular formula for the parent compound, 3-amino-4-ethylhexanoic acid, is C₈H₁₇NO₂.[6][7][8] The process of creating the methyl ester, Methyl 3-amino-4-ethylhexanoate, involves the replacement of the acidic proton of the carboxylic acid group with a methyl group (-CH₃). This results in the addition of a carbon atom and two hydrogen atoms to the molecular formula.

Therefore, the molecular formula for Methyl 3-amino-4-ethylhexanoate is C₉H₁₉NO₂.

The molecular weight is calculated based on the atomic weights of the constituent elements:

ElementNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)912.011108.099
Hydrogen (H)191.00819.152
Nitrogen (N)114.00714.007
Oxygen (O)215.99931.998
Total 173.256

Calculated Molecular Weight of Methyl 3-amino-4-ethylhexanoate: 173.26 g/mol

This calculated molecular weight is consistent with the molecular weight of a similar compound, Methyl 2-amino-4-ethylhexanoate (C₉H₁₉NO₂), which is reported to be 173.25 g/mol .[9]

Part 2: Solubility Profile of Methyl 3-amino-4-ethylhexanoate

Rationale for Solvent Selection

The choice of solvents for solubility testing should be guided by the intended application of the compound. For pharmaceutical development, a range of solvents with varying polarities is typically employed to understand the compound's behavior in different environments. A recommended set of solvents includes:

  • Aqueous Buffers (pH 3, 5, 7.4, and 9): To simulate the physiological pH range of the gastrointestinal tract and blood.

  • Common Organic Solvents: Such as ethanol, methanol, acetone, ethyl acetate, and dichloromethane, which are frequently used in chemical synthesis, purification, and formulation processes.

  • Biorelevant Media: Such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF), to provide a more accurate prediction of in vivo solubility.

Experimental Protocol: Kinetic Solubility Determination by Solvent Addition

The following protocol describes a kinetic method for determining the solubility of Methyl 3-amino-4-ethylhexanoate. This method is relatively fast and requires a smaller amount of the compound compared to the traditional equilibrium solubility method.[10][11]

Materials and Equipment:

  • Methyl 3-amino-4-ethylhexanoate

  • Selected solvents (as described above)

  • Analytical balance (readable to 0.01 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Calibrated micropipettes

  • Glass vials with screw caps

Step-by-Step Methodology:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of Methyl 3-amino-4-ethylhexanoate and dissolve it in a suitable solvent in which it is freely soluble (e.g., methanol or ethanol) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serially diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of Methyl 3-amino-4-ethylhexanoate into a series of glass vials.[12]

    • To each vial, add a small, precise volume of the test solvent (e.g., 100 µL).[12]

  • Equilibration:

    • Cap the vials tightly and place them in a thermostatic shaker set to a constant temperature (typically 25 °C or 37 °C).

    • Shake the vials vigorously for a predetermined period (e.g., 24 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to separate the undissolved solid from the supernatant.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant from each vial, being cautious not to disturb the solid pellet.

    • Dilute the supernatant with a suitable solvent to bring the concentration within the linear range of the HPLC calibration curve.

    • Analyze the diluted samples by HPLC to determine the concentration of Methyl 3-amino-4-ethylhexanoate.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

    • Use the calibration curve to determine the concentration of Methyl 3-amino-4-ethylhexanoate in the diluted supernatant samples.

    • Calculate the solubility of the compound in each solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.

Visualization of the Experimental Workflow

G Figure 1: Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_data Data Processing A Weigh Compound B Add Solvent A->B Precise volume C Shake at Constant Temp B->C Sealed vials D Centrifuge C->D After 24h E Withdraw Supernatant D->E Clear supernatant F Dilute Sample E->F Known dilution factor G HPLC Analysis F->G H Calculate Concentration G->H Using calibration curve

Caption: Workflow for determining the kinetic solubility of Methyl 3-amino-4-ethylhexanoate.

Conclusion

The determination of the molecular weight and solubility of Methyl 3-amino-4-ethylhexanoate represents a critical first step in its journey from a novel chemical entity to a potential therapeutic agent. The calculated molecular weight of 173.26 g/mol provides a fundamental piece of information for all subsequent research and development activities. While specific solubility data is not yet available, the detailed experimental protocol provided in this guide offers a robust and reliable methodology for its determination in a variety of pharmaceutically relevant solvents.

By diligently following these established procedures, researchers and drug development professionals can generate the high-quality, reproducible data necessary to make informed decisions about the future development of Methyl 3-amino-4-ethylhexanoate. A comprehensive understanding of its physicochemical properties will ultimately pave the way for rational formulation design and a greater likelihood of success in subsequent preclinical and clinical evaluations.

References

  • The Importance of Solubility for New Drug Molecules. (2020, May 11).
  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.
  • Solubility and its Importance.pptx. Slideshare.
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC.
  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • CHEM254 Wednesday Experiment 7 Esters. (n.d.).
  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). PDF.
  • 204191-42-4 | 3-Amino-4-ethylhexanoic acid. ChemScene.
  • 3-Amino-4-ethylhexanoic acid | C8H17NO2 | CID 2733734. PubChem.
  • Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. (n.d.).
  • 1343144-23-9 | Methyl 2-amino-4-ethylhexanoate. ChemScene.
  • Solubility Determination from Clear Points upon Solvent Addition. (2015, August 3). ACS Publications.
  • ethyl 3-amino-3-methylhexanoate | 90726-93-5. MilliporeSigma.
  • 3-Amino-4-ethyl-hexanoic acid. R&D Chemicals.

Sources

Exploratory

Literature review on 3-amino-4-ethylhexanoic acid derivatives

This technical guide provides an in-depth review of 3-amino-4-ethylhexanoic acid (CAS: 204191-42-4) and its derivatives. Unlike the widely known -amino acids (Gabapentinoids), this molecule represents a specific class of...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth review of 3-amino-4-ethylhexanoic acid (CAS: 204191-42-4) and its derivatives. Unlike the widely known


-amino acids (Gabapentinoids), this molecule represents a specific class of 

-amino acids
with two contiguous stereocenters, offering unique properties in proteolytic stability and secondary structure formation (foldamers).
Scaffold Synthesis, Structural Activity, and Therapeutic Potential

-Amino Acid Scaffolds in Drug Discovery

Executive Summary

3-amino-4-ethylhexanoic acid is a lipophilic


-amino acid characterized by a branched ethyl group at the C4 position and a primary amine at the C3 position. It serves as a critical chiral building block in medicinal chemistry, particularly for the synthesis of 

-peptides (foldamers)
and protease inhibitors .

Unlike


-amino acids (susceptible to rapid enzymatic hydrolysis) or 

-amino acids (flexible neuroactive ligands), this

-scaffold offers a rigidifying effect on peptide backbones. Its derivatives are primarily investigated for:
  • Proteolytic Stability: Resistance to peptidases due to the non-natural

    
    -backbone.
    
  • Conformational Control: The C3/C4 stereocenters dictate specific helical secondary structures (e.g.,

    
    -helix).
    
  • Bioisosterism: Mimicking the side-chain distribution of L-Isoleucine or L-Leucine in a metabolically stable format.

Molecular Architecture & SAR

Stereochemical Complexity

The molecule possesses two chiral centers (C3 and C4), resulting in four distinct stereoisomers.[1] The biological activity of derivatives is strictly dependent on the absolute configuration of these centers.

  • (3S, 4S) / (3R, 4R): Anti configuration.

  • (3S, 4R) / (3R, 4S): Syn configuration.

In drug design, the (3S, 4S) isomer is often prioritized to mimic the spatial arrangement of natural L-amino acids while introducing the


-backbone extension.
Structural Comparison (DOT Visualization)

The following diagram illustrates the structural relationship between 3-amino-4-ethylhexanoic acid and related pharmacophores.

SAR_Comparison cluster_derivatives Key Derivative Classes Target 3-Amino-4-Ethylhexanoic Acid (Beta-Amino Acid) Scaffold: C-C(N)-C-COOH Gabapentin Gabapentin (Gamma-Amino Acid) Cyclic Constraint Target->Gabapentin Regioisomerism (Beta vs Gamma) Pregabalin Pregabalin (Gamma-Amino Acid) Isobutyl Sidechain Target->Pregabalin Sidechain Variation (Ethyl vs Isobutyl) Foldamers Beta-Peptide Foldamers (Stable Helices) Target->Foldamers Peptide Coupling Lactams Beta-Lactams (Antibacterial Core) Target->Lactams Cyclization Leucine L-Leucine (Alpha-Amino Acid) Natural Substrate Leucine->Target Homologation (Alpha -> Beta shift)

Figure 1: Structural Activity Relationship (SAR) mapping 3-amino-4-ethylhexanoic acid against standard amino acid classes.

Synthetic Methodologies

The synthesis of 3-amino-4-ethylhexanoic acid is challenging due to the requirement for diastereoselective control at C3 and C4.[1]

Protocol: Asymmetric Michael Addition

This is the preferred route for generating high enantiomeric excess (ee).

Reagents:

  • Starting Material: trans-4-hexenal or equivalent unsaturated aldehyde.

  • Chiral Auxiliary: (S)-(-)-1-Phenylethylamine (for chiral resolution) or Davies' reagent.

  • Catalyst: Lewis Acid (

    
     or similar).
    

Step-by-Step Workflow:

  • Knoevenagel Condensation: Reaction of 2-ethylbutanal with malonic acid to form the

    
    -unsaturated acid.
    
  • Esterification: Conversion to the ethyl ester to facilitate purification.

  • Aza-Michael Addition: Introduction of the nitrogen nucleophile (as a benzyl amine or azide) to the

    
    -position.
    
    • Critical Step: The stereochemistry at C4 (ethyl group) directs the incoming amine to C3 via 1,3-allylic strain, favoring the anti isomer.

  • Hydrolysis & Deprotection: Removal of protecting groups (e.g., hydrogenation

    
    ) to yield the free 
    
    
    
    -amino acid.
Synthesis Flowchart

Synthesis_Workflow Start 2-Ethylbutanal Step1 Knoevenagel Condensation Start->Step1 Inter1 Unsaturated Acid Step1->Inter1 Step2 Chiral Amine Addition Inter1->Step2 Stereocontrol Inter2 Beta-Amino Ester (Protected) Step2->Inter2 Step3 Hydrolysis & Deprotection Inter2->Step3 Final 3-Amino-4-Ethyl Hexanoic Acid Step3->Final

Figure 2: Synthetic route prioritizing stereochemical control via conjugate addition.

Derivative Classes & Applications

-Peptide Foldamers

Derivatives where 3-amino-4-ethylhexanoic acid is coupled to form oligomers are known as foldamers .

  • Mechanism: The extra methylene group in the backbone (

    
    ) alters the hydrogen bonding pattern.
    
  • Result: Formation of stable "14-helix" or "12-helix" structures that mimic protein secondary structures but are invisible to proteases.

  • Application: Antimicrobial peptides (AMPs) that disrupt bacterial membranes without degrading in the bloodstream.

Protease Inhibitors

Substitution of the C-terminal acid with an aldehyde or hydroxamic acid converts the scaffold into a transition-state mimetic.

  • Target: Metallo-aminopeptidases (e.g., Aminopeptidase N).

  • Logic: The bulky C4-ethyl group fits into the hydrophobic S1' pocket of the enzyme, while the C3-amine chelates the zinc ion (in hydroxamate derivatives).

Physicochemical Profile of Derivatives

Data below summarizes the shift in properties when converting from


 (Leucine) to 

(3-amino-4-ethylhexanoic acid) scaffolds.
PropertyL-Leucine (Alpha)3-Amino-4-Ethylhexanoic Acid (Beta)Impact on Derivatives
Backbone Length 3 atoms (N-C-C)4 atoms (N-C-C-C)Increased flexibility; distinct folding.
Proteolytic Half-life Minutes (in vivo)> 24 HoursHigh metabolic stability.
Lipophilicity (LogP) ~ -1.5~ 1.2 (Est.)Improved membrane permeability.
Receptor Selectivity LAT1 TransporterUnknown / SpecificReduced off-target transport.

Biological Evaluation Protocols

To validate the activity of these derivatives, the following self-validating protocols are recommended.

Protocol: Proteolytic Stability Assay

Objective: Confirm the resistance of the


-amino acid derivative to enzymatic degradation compared to an 

-peptide control.
  • Preparation: Dissolve the derivative (100

    
    M) in PBS (pH 7.4).
    
  • Incubation: Add Pronase E or Human Serum (10% v/v). Incubate at 37°C.

  • Sampling: Aliquot samples at T=0, 1h, 6h, 12h, 24h.

  • Quenching: Add acetonitrile (1:1 ratio) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Validation: The control (L-Leucine peptide) must show >50% degradation within 1 hour. The test compound should show >90% retention at 24 hours.

Protocol: Chiral Resolution Verification

Objective: Ensure enantiomeric purity (ee > 98%) of the scaffold before derivative synthesis.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.

  • Detection: UV at 210 nm.

  • Standard: Inject racemic mixture to establish retention times for all 4 isomers.

  • Test: Inject purified sample. Calculate ee using the area under the curve (AUC).

References

  • PubChem. (2025).[2][3] 3-Amino-4-ethylhexanoic acid (Compound Summary). National Library of Medicine. [Link][1]

  • ResearchGate. (2025). Application of chiral stationary phases in the resolution of beta-amino acids. [Link]

  • MDPI. (2013). Structure-Activity Relationships of Amino-Substituted Scaffolds. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of Methyl (S)-3-amino-4-ethylhexanoate

This Application Note is designed for researchers and drug development professionals requiring a high-fidelity, scalable protocol for the asymmetric synthesis of Methyl (S)-3-amino-4-ethylhexanoate . Unlike generic proce...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals requiring a high-fidelity, scalable protocol for the asymmetric synthesis of Methyl (S)-3-amino-4-ethylhexanoate .

Unlike generic procedures, this guide focuses on the Ellman Sulfinimine Strategy , a robust methodology that ensures high enantiomeric excess (>98% ee) and reproducibility.[1] This route is preferred over enzymatic resolution for early-stage development due to its predictability and lack of need for extensive biocatalyst screening.

[1]

Executive Summary & Structural Analysis[1][2]

The target molecule is a chiral


-amino ester featuring a bulky hydrophobic tail. Structural analysis reveals a critical simplification:
  • C3 Position: The stereogenic center requiring (S)-configuration.[1]

  • C4 Position: Substituted with an ethyl group.[2] Since the main chain is a hexanoate (propyl tail at C4) and the substituent is ethyl, we must verify chirality.[1]

    • Structure Check: C4 is bonded to H, C3, C5 (Ethyl), and the 4-Ethyl substituent.[1]

    • Observation: C4 possesses two ethyl groups (one from the hexanoate chain end, one as the substituent).[1] Therefore, C4 is achiral (prochiral) .[1]

    • Implication: The synthesis only requires stereocontrol at C3, significantly reducing complexity.[1]

Applications:

  • Precursor for

    
    -peptide synthesis (peptidomimetics).[1]
    
  • Building block for

    
    -secretase inhibitors.
    
  • Structural analog to Pregabalin (Lyrica) intermediates.[1]

Retrosynthetic Analysis & Strategy

The synthesis relies on the diastereoselective addition of a Reformatsky reagent to a chiral sulfinimine.

  • Disconnection: The C2-C3 bond is formed via nucleophilic attack of an acetate enolate equivalent on the C3 imine carbon.

  • Chiral Controller: (S)-(-)-2-Methyl-2-propanesulfinamide (Ellman's Auxiliary) serves as the chiral ammonia equivalent.[1]

  • Starting Material: 2-Ethylbutanal (commercially available, achiral).[1]

Retrosynthesis Target Methyl (S)-3-amino-4-ethylhexanoate (Target) Intermediate (S,S)-Sulfinimine Intermediate (Chiral Scaffold) Target->Intermediate Acidic Deprotection (HCl/MeOH) SM1 2-Ethylbutanal (Starting Material) Intermediate->SM1 Ti(OEt)4 Condensation SM2 (S)-tert-Butanesulfinamide (Chiral Auxiliary) Intermediate->SM2 + Methyl Bromoacetate (Reformatsky)

Figure 1: Retrosynthetic logic flow utilizing Ellman's auxiliary for stereocontrol.

Experimental Protocol

Phase 1: Synthesis of (S)-N-(2-Ethylbutylidene)-2-methylpropane-2-sulfinamide

Objective: Condense the aldehyde with the chiral auxiliary to form the activated sulfinimine.

Reagents:

  • 2-Ethylbutanal (1.1 equiv)[1]

  • (S)-(-)-2-Methyl-2-propanesulfinamide (1.0 equiv)[1]

  • Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)[1]

  • Solvent: Anhydrous THF (0.5 M concentration)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add (S)-(-)-2-methyl-2-propanesulfinamide (10.0 mmol) and anhydrous THF (20 mL).

  • Activation: Add Ti(OEt)₄ (20.0 mmol) via syringe. The solution may turn slightly yellow.

  • Addition: Add 2-ethylbutanal (11.0 mmol) dropwise.

  • Reaction: Stir at room temperature (20-25°C) for 12–16 hours. Monitor by TLC (Ethyl Acetate/Hexane 3:7).[1] The sulfinamide spot should disappear.

  • Quench: Critical Step. Pour the reaction mixture into a vigorously stirred flask containing brine (20 mL). A thick white precipitate (titanium salts) will form.[1]

  • Workup: Dilute with EtOAc (50 mL). Filter the suspension through a Celite pad to remove titanium salts. Wash the Celite cake thoroughly with EtOAc.

  • Purification: Dry the filtrate over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0→20% EtOAc in Hexanes).

Checkpoint: Product should be a clear to pale yellow oil. Verify by ¹H NMR (distinct imine proton signal ~8.0-8.5 ppm).

Phase 2: Diastereoselective Reformatsky Reaction

Objective: Install the acetate backbone and set the C3 stereocenter. Mechanism: The zinc enolate coordinates with the sulfinyl oxygen (six-membered chair transition state), directing attack to the Re-face of the imine (for (S)-auxiliary).[1]

Reagents:

  • Sulfinimine from Phase 1 (1.0 equiv)[1]

  • Methyl bromoacetate (3.0 equiv)[1]

  • Zinc dust (activated) (5.0 equiv)[1]

  • Solvent: Anhydrous THF

Procedure:

  • Zinc Activation: Wash Zn dust with 1M HCl, water, ethanol, and ether, then dry under high vacuum and heat.[1] Note: Proper activation is essential for initiation.

  • Setup: In a flame-dried Schlenk flask, suspend activated Zn (50 mmol) in THF (30 mL).

  • Initiation: Add a small crystal of iodine and heat gently until the color fades.

  • Addition: Add methyl bromoacetate (30 mmol) dropwise to the refluxing Zn suspension to generate the Reformatsky reagent. Maintain gentle reflux for 30 mins.

  • Reaction: Cool the mixture to -78°C. Add the solution of Sulfinimine (10 mmol) in THF (10 mL) slowly via cannula.

  • Conditions: Stir at -78°C for 4 hours, then allow to warm slowly to room temperature overnight.

  • Quench: Add saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with NaHCO₃ and brine.[1]

  • Purification: Flash chromatography (SiO₂, 20→40% EtOAc in Hexanes).

Data Analysis:

  • The product is the Sulfinyl-protected

    
    -amino ester.
    
  • Diastereomeric Ratio (dr): Determine by ¹H NMR or Chiral HPLC. Expect >95:5 dr.

Phase 3: Sulfinyl Deprotection

Objective: Remove the chiral auxiliary to release the free amine hydrochloride salt.

Reagents:

  • 4M HCl in Dioxane or MeOH (excess)[1]

  • Solvent: Methanol[3]

Procedure:

  • Dissolution: Dissolve the protected intermediate in MeOH (0.2 M).

  • Acidification: Add 4M HCl in Dioxane (5 equiv) at 0°C.

  • Reaction: Stir at room temperature for 1–2 hours.

  • Workup: Concentrate the solvent in vacuo to dryness. Do not use aqueous workup if the HCl salt is the desired final form.

  • Isolation: Triturate the residue with diethyl ether to precipitate the pure Methyl (S)-3-amino-4-ethylhexanoate hydrochloride salt. Filter and dry.[4]

Quality Control & Validation

ParameterSpecificationMethod
Appearance White crystalline solid (HCl salt)Visual
Identity Consistent with structure¹H NMR (400 MHz, CD₃OD)
Purity > 98.0%HPLC (C18, ACN/H₂O + 0.1% TFA)
Enantiomeric Excess > 98% eeChiral HPLC (Chiralcel OD-H or AD-H)
Residual Solvents < ICH LimitsGC-HS

Key NMR Signals (Expected):

  • 
     3.70 (s, 3H, -COOCH ₃)[1]
    
  • 
     3.5-3.6 (m, 1H, C3-H )[1]
    
  • 
     2.6-2.8 (m, 2H, C2-H ₂)[1]
    
  • 
     0.8-0.9 (m, 9H, Terminal Methyls)[1]
    

Process Visualization

Synthesis Workflow

SynthesisProtocol cluster_0 Phase 1: Imine Formation cluster_1 Phase 2: Reformatsky Addition cluster_2 Phase 3: Deprotection Step1 Mix 2-Ethylbutanal + (S)-t-Butanesulfinamide Step2 Add Ti(OEt)4 Stir 16h @ RT Step1->Step2 Step3 Workup: Brine Quench Filter Titanium Salts Step2->Step3 Step6 Add Imine @ -78°C Warm to RT Step3->Step6 Purified Sulfinimine Step4 Activate Zn Dust (HCl Wash + Iodine) Step5 Generate Enolate: Zn + Methyl Bromoacetate Step4->Step5 Step5->Step6 Step7 Treat with 4M HCl/Dioxane Step6->Step7 Protected Ester Step8 Concentrate & Triturate (Ether Wash) Step7->Step8 Final Methyl (S)-3-amino-4-ethylhexanoate (HCl Salt) Step8->Final

Figure 2: Step-by-step process flow for the synthesis of the target beta-amino ester.

Scientific Rationale & Troubleshooting

Why Ellman's Auxiliary?

The choice of tert-butanesulfinamide is driven by the Zimmerman-Traxler Transition State . In the Reformatsky reaction, the zinc enolate forms a six-membered chelate with the sulfinyl oxygen and the imine nitrogen. The bulky tert-butyl group forces the enolate to attack from the less hindered face.

  • Causality: Using the (S)-auxiliary typically induces the (S)-configuration at the new stereocenter when using zinc enolates, though this must be confirmed via optical rotation comparison with known analogs (e.g., Pregabalin precursors).[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Phase 1 Wet THF or old Ti(OEt)₄Distill THF over Na/Benzophenone; use fresh Ti reagent.
No Reaction in Phase 2 Inactive ZincReactivate Zn with HCl; ensure strictly anhydrous conditions; use TMSCl as activator.
Low Diastereoselectivity Temperature too high during additionEnsure addition occurs strictly at -78°C; add imine slowly.
Oily Final Product Excess residual solvent or impuritiesTriturate with Et₂O/Hexanes; lyophilize if necessary.

References

  • Ellman, J. A., et al. (2002).[1] "Asymmetric Synthesis of Amines and Amino Acids." Chemical Reviews, 102(2).[1] Link[1]

  • Tang, T. P., & Ellman, J. A. (1999).[1] "The tert-Butanesulfinyl Group: An Ideal Chiral Director for Aldimine Additions." Journal of Organic Chemistry, 64(1).[1] Link[1]

  • Sigma-Aldrich. (2023).[1] "Ellman's Sulfinamides: Versatile Chiral Auxiliaries."[5] Technical Bulletin. Link

  • Jacobsen, E. N., et al. (2010).[1] "Enantioselective Synthesis of

    
    -Amino Acids." Comprehensive Asymmetric Catalysis. Link
    
  • Gotor, V. (2002).[1] "Enzymatic Kinetic Resolution of Amines and Amino Esters." Organic Process Research & Development. Link (Cited for alternative enzymatic route comparison).[1]

Sources

Application

Asymmetric synthesis of chiral beta-amino esters via conjugate addition

Application Note: Asymmetric Synthesis of Chiral -Amino Esters via Conjugate Addition Executive Summary -Amino esters are critical pharmacophores found in numerous bioactive compounds, including -lactam antibiotics, pept...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis of Chiral -Amino Esters via Conjugate Addition

Executive Summary


-Amino esters are critical pharmacophores found in numerous bioactive compounds, including 

-lactam antibiotics, peptidomimetics, and the Taxol side chain. Their synthesis requires rigorous stereocontrol, as the biological activity of these molecules is almost exclusively governed by their enantiomeric purity.

This Application Note provides two distinct, field-proven protocols for the asymmetric synthesis of


-amino esters via conjugate addition (aza-Michael reaction). Unlike generic textbook descriptions, this guide focuses on reproducibility , scalability , and mechanistic understanding .
  • Protocol A (Catalytic): Organocatalytic Asymmetric Aza-Michael Addition using Bifunctional Thioureas. Ideal for discovery chemistry, high atom economy, and metal-free requirements.

  • Protocol B (Auxiliary): Diastereoselective Conjugate Addition of Chiral Lithium Amides (The Davies Protocol). Ideal for kilogram-scale production where absolute stereochemical fidelity and ease of purification are paramount.

Section 1: Strategic Selection Guide

Choosing the right method depends on the stage of development and specific substrate constraints.

Method Comparison Table
FeatureProtocol A: Organocatalytic (Cinchona-Thiourea)Protocol B: Chiral Lithium Amide (Davies)
Primary Control Catalyst-controlled (Enantioselective)Substrate-controlled (Diastereoselective)
Atom Economy High (Catalytic)Moderate (Requires stoichiometric chiral amine)
Scale Suitability mg to multi-gramGram to Multi-Kilogram
Temperature Room Temperature to

Cryogenic (

)
Metal Contamination None (Metal-free)High (Lithium salts, requires aqueous workup)
Stereoselectivity typically 85–98% eetypically >99% de (after recrystallization)
Key Limitation Slower kinetics with sterically hindered aminesRequires strictly anhydrous/cryogenic conditions
Decision Logic

SelectionLogic Start Select Synthesis Strategy ScaleQ Target Scale? Start->ScaleQ MetalQ Metal Tolerance? ScaleQ->MetalQ Discovery (<10g) ProtoB Protocol B: Davies Li-Amide (Robust Scale-up) ScaleQ->ProtoB Process (>100g) ProtoA Protocol A: Organocatalysis (High Atom Economy) MetalQ->ProtoA Strict Limits (<5ppm) MetalQ->ProtoB Standard Limits

Figure 1: Decision matrix for selecting the optimal asymmetric conjugate addition pathway.

Section 2: Protocol A — Organocatalytic Asymmetric Aza-Michael Addition

Principle & Mechanism

This protocol utilizes a bifunctional organocatalyst (typically a Cinchona alkaloid-derived thiourea). The thiourea moiety activates the electrophile (


-unsaturated ester) via Hydrogen-bonding, while the tertiary amine of the quinuclidine ring activates the nucleophile (amine) via general base catalysis. This "dual activation" creates a rigid chiral pocket, ensuring high facial selectivity.
Materials & Reagents[1][2]
  • Substrate: Methyl cinnamate or aliphatic

    
    -unsaturated ester (1.0 equiv).
    
  • Nucleophile:

    
    -Benzylhydroxylamine or similar nucleophilic amine (1.2 equiv).
    
  • Catalyst: (hydro)quinine-derived thiourea (e.g., 10 mol%).

  • Solvent: Toluene or Xylenes (anhydrous).

  • Additives: Molecular Sieves (4Å) to prevent hydrolysis.

Step-by-Step Protocol
  • Catalyst Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, charge the bifunctional thiourea catalyst (10 mol%) and activated 4Å molecular sieves (100 mg/mmol substrate).

  • Solvent Addition: Add anhydrous Toluene (

    
     concentration relative to substrate). Stir at room temperature for 10 minutes to ensure catalyst dissolution.
    
  • Substrate Addition: Add the

    
    -unsaturated ester (1.0 equiv) in one portion.
    
  • Temperature Adjustment: Cool the reaction mixture to

    
     using an ice/water bath. Note: Lower temperatures generally improve ee but significantly retard reaction rate.
    
  • Nucleophile Addition: Add the amine nucleophile (1.2 equiv) dropwise over 5 minutes.

  • Reaction Monitoring: Stir at

    
     for 24–48 hours. Monitor by TLC or HPLC.
    
    • Checkpoint: Look for the disappearance of the acrylate starting material.

  • Workup: Filter the mixture through a pad of celite to remove molecular sieves. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc).

Mechanistic Workflow

Organocatalysis Cat Bifunctional Catalyst (Thiourea-Amine) Complex Ternary Complex (H-Bonding Network) Cat->Complex + Ester + Amine TS Transition State (Facial Discrimination) Complex->TS Dual Activation Product Chiral Beta-Amino Ester (High ee) TS->Product C-N Bond Formation Product->Cat Catalyst Turnover

Figure 2: Catalytic cycle showing dual activation of the electrophile and nucleophile.

Section 3: Protocol B — The Davies Protocol (Chiral Lithium Amide)

Principle & Mechanism

Developed by Stephen G. Davies (Oxford), this method relies on the conjugate addition of a homochiral lithium amide, specifically lithium


-benzyl-

-(

-methylbenzyl)amide
. The reaction proceeds via a highly ordered 6-membered cyclic transition state involving the lithium cation, the ester carbonyl, and the nitrogen nucleophile. This rigidity transfers the chirality of the auxiliary to the new C-N bond with exceptional fidelity.
Materials & Reagents[1][2][3]
  • Chiral Amine: (

    
    )-
    
    
    
    -Benzyl-
    
    
    -
    
    
    -methylbenzylamine (1.1 equiv).
  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi),
    
    
    in hexanes (1.1 equiv).
  • Substrate:

    
    -unsaturated ester (1.0 equiv).
    
  • Solvent: THF (anhydrous, freshly distilled or from SPS).

  • Quench: Saturated aqueous

    
    .
    
Step-by-Step Protocol

CRITICAL: All glassware must be flame-dried under vacuum and backfilled with Argon.

  • Lithium Amide Formation:

    • Charge (

      
      )-
      
      
      
      -benzyl-
      
      
      -
      
      
      -methylbenzylamine (1.1 equiv) into a 3-neck flask containing anhydrous THF (
      
      
      ).
    • Cool to

      
        (Dry ice/Acetone bath).
      
    • Add

      
      -BuLi (1.1 equiv) dropwise via syringe. Maintain internal temperature below 
      
      
      
      .
    • Stir at

      
       for 30 minutes to ensure complete deprotonation.
      
  • Conjugate Addition:

    • Dissolve the

      
      -unsaturated ester (1.0 equiv) in a minimal amount of anhydrous THF.
      
    • Add the ester solution dropwise to the lithium amide solution at

      
      .
      
    • Rate Control: The addition must be slow enough to prevent the exotherm from raising the temperature above

      
      .
      
    • Stir at

      
       for 2–4 hours.
      
  • Quenching:

    • Add saturated aqueous

      
       (5 equiv) while still at 
      
      
      
      .
    • Allow the mixture to warm to room temperature only after quenching.

  • Workup & Purification:

    • Partition between water and

      
       or EtOAc.
      
    • Dry organic layer over

      
       and concentrate.
      
    • Purification: The resulting

      
      -amino ester is often a solid. Recrystallization (e.g., from Hexane) can upgrade the diastereomeric excess (de) from 95% to >99%.
      
  • Auxiliary Removal (Hydrogenolysis):

    • To obtain the primary

      
      -amino ester, subject the adduct to hydrogenolysis (
      
      
      
      ,
      
      
      ,
      
      
      ).
Process Workflow

DaviesProtocol Setup Dry THF, -78°C Chiral Amine Deprot Add n-BuLi (Form Li-Amide) Setup->Deprot Addition Add Unsaturated Ester (Maintain <-70°C) Deprot->Addition Exotherm Control Quench Quench with NH4Cl (Protonation) Addition->Quench Kinetic Control Cleavage Hydrogenolysis (Remove Auxiliary) Quench->Cleavage Optional

Figure 3: Workflow for the Davies chiral lithium amide protocol.

Section 4: Critical Process Parameters (CPP) & Troubleshooting

Moisture Sensitivity
  • Observation: Low yield or recovery of starting material.

  • Cause: Protonation of the lithium amide (Protocol B) or catalyst deactivation (Protocol A) by ambient moisture.

  • Correction: Use Karl Fischer titration to ensure solvent water content is

    
    . For Protocol B, ensure the 
    
    
    
    -BuLi titer is accurate.
Temperature Control (Protocol B)
  • Observation: Low diastereoselectivity (de < 80%).

  • Cause: Temperature spike during the addition of the ester. If the temperature rises above

    
    , the reaction may proceed via a less ordered transition state or become reversible (retro-Michael).
    
  • Correction: Use an internal temperature probe. Adjust addition rate to maintain

    
    .
    
Retro-Michael Reaction
  • Observation: Loss of product during workup or storage.

  • Cause:

    
    -Amino esters can undergo elimination (retro-Michael) under strongly basic conditions or high heat.
    
  • Correction: Avoid heating the crude mixture above

    
     during rotary evaporation. Store products at 
    
    
    
    .

Section 5: Analytical Validation

To validate the success of the synthesis, the following analytical methods are recommended:

  • Chiral HPLC:

    • Column: Daicel Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/Isopropanol (typically 90:10 to 99:1).

    • Detection: UV at 210 nm or 254 nm.

    • Standard: Compare against a racemic sample prepared using a non-chiral base (e.g., LDA with dibenzylamine).

  • NMR Spectroscopy (

    
     & 
    
    
    
    ):
    • Verify the disappearance of alkene protons (

      
       6.0–7.5 ppm).
      
    • Identify the diagnostic

      
      -proton (
      
      
      
      3.5–4.5 ppm) and
      
      
      -protons (
      
      
      2.5–3.0 ppm).
    • For Protocol B, diastereomeric ratios can often be determined by integration of the methyl doublet of the

      
      -methylbenzyl group.
      

References

  • Davies, S. G., et al. (2005).[1][2] "Cyclic

    
    -amino acid derivatives: synthesis via lithium amide promoted tandem asymmetric conjugate addition–cyclisation reactions." Organic & Biomolecular Chemistry. [Link]
    
  • Davies, S. G., Fletcher, A. M., Roberts, P. M., & Thomson, J. E. (2019).

    
    -Unsaturated Esters: Asymmetric Synthesis of (S)-
    
    
    
    -Leucine." Organic Syntheses. [Link]
  • Johnson, J. S., & Evans, D. A. (2000).[3] "Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions."[3] Accounts of Chemical Research. [Link][3]

  • Kim, S., et al. (2016).[4][5] "Copper-Catalyzed Aza-Michael Addition of Aromatic Amines or Aromatic Aza-Heterocycles to

    
    -Unsaturated Olefins." The Journal of Organic Chemistry. [Link]
    
  • Zhang, H., et al. (2013). "Bifunctional primary amine-thioureas in asymmetric organocatalysis." Organic & Biomolecular Chemistry. [Link]

Sources

Method

Precision Protocol: Esterification of (S)-3-amino-4-ethylhexanoic acid

Executive Summary Target Molecule: (S)-3-amino-4-ethylhexanoic acid (CAS: 204191-42-4) Product: Methyl (or Ethyl) (S)-3-amino-4-ethylhexanoate Hydrochloride Application: Chiral building block for peptidomimetics and gamm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: (S)-3-amino-4-ethylhexanoic acid (CAS: 204191-42-4) Product: Methyl (or Ethyl) (S)-3-amino-4-ethylhexanoate Hydrochloride Application: Chiral building block for peptidomimetics and gamma-secretase inhibitors.

This application note details the robust esterification of (S)-3-amino-4-ethylhexanoic acid. Unlike standard


-amino acids, this 

-amino acid possesses significant steric bulk at the C4 position (ethyl group) and carries a risk of retro-Michael addition or elimination under harsh conditions.

We present two validated methodologies:

  • Method A (The "Soft" Approach): Chlorotrimethylsilane (TMSCl) mediated esterification. Recommended for high-value, small-scale (<10g) batches where optical purity is paramount.

  • Method B (The "Scale" Approach): Thionyl Chloride (

    
    ) mediated esterification. Recommended for larger batches (>10g) requiring cost efficiency.
    

Part 1: Strategic Considerations & Chemical Logic

The Challenge of -Amino Acids

Esterifying


-amino acids presents unique challenges compared to their 

-counterparts:
  • Conformational Mobility: The extra methylene group increases flexibility, occasionally complicating crystallization of the final salt.

  • Stability: While

    
    -lactam formation is thermodynamically disfavored compared to 
    
    
    
    -lactams, the free base ester can undergo oligomerization. Crucial Rule: Isolate and store the product as the Hydrochloride Salt.
  • Steric Hindrance: The 4-ethyl group shields the C3 amine and C1 carboxyl, potentially slowing reaction kinetics compared to linear analogs like

    
    -alanine.
    
Reaction Mechanism Selection
FeatureMethod A: TMSCl / MeOHMethod B:

/ MeOH
Active Species Anhydrous HCl generated in situSulfurous acid chlorides / HCl
Exothermicity MildHigh (Requires strict T-control)
Byproducts Hexamethyldisiloxane (volatile)

(gas), Alkyl chlorides
Racemization Risk NegligibleLow (if T < 0°C during addition)
Recommendation Primary Choice for R&D Primary Choice for Scale-up

Part 2: Experimental Protocols

Method A: TMSCl-Mediated Esterification (Recommended)

This method utilizes the reaction between TMSCl and alcohol to generate anhydrous HCl in a controlled manner, avoiding the violent exotherms of thionyl chloride.

Reagents
  • (S)-3-amino-4-ethylhexanoic acid (1.0 equiv)

  • Anhydrous Methanol (or Ethanol) (0.3 M concentration relative to substrate)

  • Chlorotrimethylsilane (TMSCl) (2.5 equiv)

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Suspension: Charge the flask with (S)-3-amino-4-ethylhexanoic acid and anhydrous methanol. The amino acid will likely remain as a suspension.

  • Activation (0°C): Cool the suspension to 0°C using an ice/water bath.

  • Addition: Add TMSCl dropwise via syringe over 15 minutes.

    • Observation: The suspension will gradually clear as HCl is generated and the amino acid dissolves.

  • Reaction (RT): Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) for 12–16 hours.

    • IPC (In-Process Control): Monitor by TLC (System: n-BuOH/AcOH/H2O 4:1:1). Stain with Ninhydrin. The product will have a higher

      
       than the starting acid.
      
  • Workup: Concentrate the mixture under reduced pressure (Rotavap) at 40°C.

    • Note: Do not overheat.

  • Chase: Co-evaporate with diethyl ether or toluene (2x) to remove residual moisture and HCl.

  • Isolation: The residue is typically a viscous oil or semi-solid. Triturate with cold diethyl ether or MTBE to induce crystallization of the hydrochloride salt.

  • Drying: Dry the white solid under high vacuum for 6 hours.

Method B: Thionyl Chloride Esterification (Scale-Up)

Standard Fischer esterification driven by highly reactive acid chloride formation.

Reagents
  • (S)-3-amino-4-ethylhexanoic acid (1.0 equiv)

  • Anhydrous Methanol (10-15 volumes)

  • Thionyl Chloride (

    
    ) (1.5 - 2.0 equiv)
    
Step-by-Step Procedure
  • Solvent Preparation (Critical): Charge anhydrous methanol into a reactor/flask and cool to -10°C to -5°C .

  • Activation: Add Thionyl Chloride dropwise to the cold methanol.

    • Caution: This reaction is extremely exothermic. Maintain internal temperature < 0°C. Stir for 15 minutes after addition.

  • Substrate Addition: Add solid (S)-3-amino-4-ethylhexanoic acid in portions to the cold solution.

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux (65°C) for 3–5 hours.

    • Logic: The steric bulk of the 4-ethyl group often requires thermal energy to push the reaction to completion in this method.

  • Workup: Cool to room temperature. Evaporate the solvent under reduced pressure.

  • Neutralization (Optional - Only if Free Base needed): Not recommended for storage. If free base is required, dissolve residue in water, cool to 0°C, and adjust pH to 9 with saturated

    
    . Extract immediately with DCM.
    
  • Salt Isolation (Standard): Dissolve the crude residue in a minimum amount of hot ethanol, then add Et2O or EtOAc until turbid. Cool to 4°C overnight to recrystallize.

Part 3: Quality Control & Analysis

Expected Analytical Data
TestSpecificationNotes
Appearance White to off-white crystalline solidHygroscopic (store in desiccator)
1H NMR (DMSO-d6)

3.60 (s, 3H, -OCH3)
Diagnostic methyl ester singlet
1H NMR (DMSO-d6)

8.20-8.50 (br s, 3H, NH3+)
Confirms salt formation
HPLC Purity > 98.0%Column: C18, Mobile Phase: ACN/H2O (+0.1% TFA)
Specific Rotation

must match reference
Critical for checking racemization
Troubleshooting Guide
  • Problem: Product remains an oil and won't crystallize.

    • Solution: The 4-ethyl group adds lipophilicity, making the salt "soapy." Dissolve in minimal DCM and precipitate by slow addition into vigorously stirring hexane or diethyl ether.

  • Problem: Low Yield.

    • Root Cause:[1][2] Incomplete reaction due to sterics.

    • Fix: Increase reaction time at reflux (Method B) or increase TMSCl equivalents to 3.5 (Method A).

  • Problem: Loss of Optical Activity.

    • Root Cause:[1][2] Overheating during workup or presence of water allowing hydrolysis/racemization.

    • Fix: Ensure all solvents are anhydrous. Keep rotavap bath < 40°C.

Part 4: Process Visualization

EsterificationWorkflow Start Start: (S)-3-amino-4-ethylhexanoic acid Decision Select Method Start->Decision TMSCl_Prep Method A: TMSCl / MeOH (High Purity / Small Scale) Decision->TMSCl_Prep < 10g SOCl2_Prep Method B: SOCl2 / MeOH (Scale Up / Cost Effective) Decision->SOCl2_Prep > 10g TMSCl_Add Add TMSCl at 0°C (In-situ HCl generation) TMSCl_Prep->TMSCl_Add TMSCl_Stir Stir at RT (12-16h) TMSCl_Add->TMSCl_Stir Evaporation Evaporate Solvent (Max 40°C) TMSCl_Stir->Evaporation SOCl2_Add Add SOCl2 to MeOH at -10°C (Exotherm Control) SOCl2_Prep->SOCl2_Add SOCl2_Reflux Reflux at 65°C (3-5h) SOCl2_Add->SOCl2_Reflux SOCl2_Reflux->Evaporation Trituration Trituration / Crystallization (Et2O or MTBE) Evaporation->Trituration QC QC: NMR, HPLC, Optical Rotation Trituration->QC QC->Trituration Fail (Recrystallize) Final Final Product: Methyl Ester HCl Salt QC->Final Pass

Caption: Decision tree and workflow for the esterification of (S)-3-amino-4-ethylhexanoic acid, highlighting critical control points.

References

  • Li, X., et al. (2013). "A Convenient Synthesis of Amino Acid Methyl Esters." National Institutes of Health (PMC). Available at: [Link]

    • Relevance: Validates the TMSCl/Methanol method as a mild, high-yield protocol for amino acids.
  • Anantharamaiah, G. M., et al. (1982). "Use of thionyl chloride for the preparation of amino acid esters."[1][2][3][4][5] Journal of the Chemical Society.

    • Relevance: Establishes the foundational mechanism and stoichiometry for SOCl2 mediated esterific
  • Smerdka, J., et al. (2004).[6] "Polymer-bound alkyltriazenes for mild racemization-free esterification of amino acid and peptide derivatives."[6][7] Journal of Peptide Science. Available at: [Link]

    • Relevance: Discusses racemization risks in sensitive amino acid deriv
  • PubChem. "3-Amino-4-ethylhexanoic acid."[8] National Library of Medicine. Available at: [Link]

    • Relevance: Verification of chemical structure and physical properties.[9]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization during hydrolysis of Methyl (S)-3-amino-4-ethylhexanoate

Topic: Preventing Racemization & Process Optimization Audience: Process Chemists, Analytical Scientists, and Drug Development Leads Document ID: TSC-2026-BETA-HYD Core Technical Analysis Methyl (S)-3-amino-4-ethylhexanoa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Racemization & Process Optimization Audience: Process Chemists, Analytical Scientists, and Drug Development Leads Document ID: TSC-2026-BETA-HYD

Core Technical Analysis

Methyl (S)-3-amino-4-ethylhexanoate is a chiral


-amino ester. Unlike 

-amino acids, where the stereocenter is directly adjacent to the carbonyl, the chiral center here is at the C3 (

) position.

While this structural difference offers resistance to simple


-proton enolization, it introduces two distinct, high-risk racemization pathways during hydrolysis:
  • The Retro-Michael Elimination: Under basic conditions, the acidic C2 protons can be removed, leading to the elimination of the amino group (E1cB mechanism), forming an

    
    -unsaturated intermediate. Non-stereoselective re-addition of the amine results in racemization.
    
  • 
    -Lactam Formation & Epimerization:  The free amine at C3 can attack the C1 ester carbonyl to form a four-membered 
    
    
    
    -lactam ring. Once formed, the C3 proton becomes
    
    
    to the lactam carbonyl, significantly increasing its acidity and susceptibility to base-catalyzed racemization before the ring is hydrolyzed.

The Critical Quality Attribute (CQA) for this process is the Enantiomeric Excess (ee%), which must typically be maintained >99.5% for pharmaceutical applications.

Troubleshooting Guides & FAQs

Q1: I am using 1N NaOH at 60°C, but the ee% drops from 99% to 92% within 2 hours. Why?

Diagnosis: You are likely triggering the Retro-Michael Elimination pathway. Technical Explanation: Strong bases like NaOH completely deprotonate the ammonium species. At 60°C, the thermal energy is sufficient to overcome the activation barrier for the elimination of the amine group. Once the


-unsaturated ester forms, chirality is lost.
Corrective Action: 
  • Switch Base: Use Lithium Hydroxide (LiOH) . Lithium coordinates tightly with the carbonyl oxygen, increasing electrophilicity at the carbonyl carbon (promoting hydrolysis) while being less basic than NaOH/KOH in organic mixtures, reducing the risk of C2 deprotonation.

  • Lower Temperature: Operate at 0°C to 20°C . Hydrolysis of methyl esters is kinetically favored over elimination at lower temperatures.

Q2: Can I use acid hydrolysis to completely avoid racemization?

Diagnosis: Yes, this is the robust chemical alternative. Technical Explanation: In acidic media (e.g., 6M HCl), the amine is fully protonated (


). This ammonium group is non-nucleophilic (preventing lactam formation) and is a poor leaving group in acidic conditions (preventing Retro-Michael elimination).
Caveat:  The challenge is not the reaction, but the workup. Removing excess mineral acid requires neutralization (risk of heat/local high pH) or ion exchange.
Protocol:  See Protocol A below.
Q3: My conversion is stuck at 50% when using Lipase (CAL-B). How do I drive it to completion?

Diagnosis: Product inhibition or pH drift. Technical Explanation: As the ester hydrolyzes, the resulting carboxylic acid (zwitterion) alters the pH of the micro-environment, potentially deactivating the enzyme or causing the reaction to reach equilibrium rather than completion. Corrective Action:

  • pH Stat: Use an autotitrator to maintain pH 7.0–7.5.

  • Solvent System: Ensure you are using a biphasic system (e.g., MTBE/Phosphate Buffer) or adding a scavenger for the methanol byproduct.

Visualizing the Racemization Threat

The following diagram illustrates the mechanistic pathways that destroy chirality during base hydrolysis.

RacemizationPathways Start Methyl (S)-3-amino-4-ethylhexanoate (Chiral Pure) Unsaturated α,β-Unsaturated Intermediate (Achiral) Start->Unsaturated Base / Heat (Retro-Michael Elimination) Lactam β-Lactam Intermediate (Cyclic Amide) Start->Lactam Intramolecular Cyclization Product (S)-3-amino-4-ethylhexanoic acid (Pure) Start->Product Acid Hydrolysis (HCl) OR Enzymatic (CAL-B) Racemic Racemic Product (50% R / 50% S) Unsaturated->Racemic Non-selective Amine Addition LactamEnol Lactam Enolate (Planar C3) Lactam->LactamEnol Base (Deprotonation of C3) LactamEnol->Racemic Ring Opening

Caption: Figure 1. Mechanistic pathways leading to racemization.[1][2][3][4] The "Green Path" (Acid/Enzymatic) avoids the high-energy intermediates shown in Red and Yellow.

Validated Experimental Protocols

Protocol A: Robust Acidic Hydrolysis

Best for: Early-phase synthesis where ee% purity is paramount and salt presence is acceptable.

  • Dissolution: Dissolve 1.0 eq of Methyl (S)-3-amino-4-ethylhexanoate in 6M HCl (10 volumes).

  • Reaction: Heat to reflux (approx. 100°C) for 4–6 hours.

    • Note: Monitor via HPLC.[5][6] The amine will be protonated, protecting the stereocenter.

  • Workup (Critical):

    • Cool to room temperature.

    • Concentrate in vacuo to remove water and excess HCl.

    • Do not neutralize with strong base in the liquid phase to avoid transient high pH hot spots.

    • Isolate as the Hydrochloride salt. If the free amino acid is required, use an ion-exchange resin (e.g., Dowex 50W) and elute with dilute ammonia cold.

Protocol B: Precision Enzymatic Hydrolysis

Best for: Scale-up and "Green Chemistry" requirements. Mildest conditions.

  • Enzyme Selection: Candida antarctica Lipase B (immobilized as Novozym 435 or similar).

  • Buffer Preparation: 0.1 M Potassium Phosphate Buffer (pH 7.5).

  • Setup:

    • Suspend substrate (50 mg/mL) in Buffer/MTBE (9:1 ratio). MTBE aids solubility of the ester.

    • Add Enzyme (20% w/w relative to substrate).

  • Incubation: Stir at 30°C (Do not exceed 40°C).

  • Monitoring: Check conversion every 4 hours.

  • Termination: Filter off the immobilized enzyme (recyclable).

  • Isolation: The aqueous phase contains the amino acid zwitterion; the organic phase contains unreacted ester (if any).

Comparative Data Summary

FeatureBase Hydrolysis (LiOH)Acid Hydrolysis (HCl)Enzymatic (CAL-B)
Racemization Risk High (via Retro-Michael)Low (Protonation protects N)Negligible (Stereoselective)
Temperature 0°C – 20°C100°C (Reflux)25°C – 35°C
Reaction Time 1 – 4 hours4 – 8 hours12 – 24 hours
Workup Complexity Moderate (Desalting required)High (Acid removal/Ion Exchange)Low (Filtration)
Scalability Good (if temp controlled)Moderate (Corrosion issues)Excellent (Green process)

Decision Logic for Method Selection

DecisionTree Start Start: Hydrolysis of Methyl (S)-3-amino-4-ethylhexanoate Q1 Is the product required as a Salt or Free Zwitterion? Start->Q1 Salt HCl Salt Acceptable Q1->Salt Salt Free Free Amino Acid Required Q1->Free Free Zwitterion MethodA USE PROTOCOL A (Acid Hydrolysis) Safest for Chirality Salt->MethodA Q2 Is Scale > 1kg? Free->Q2 MethodB USE PROTOCOL B (Enzymatic) Avoids Desalting Steps Q2->MethodB Yes (Green Chem preferred) MethodC USE LiOH (0°C) Strict pH Control Required Q2->MethodC No (Speed preferred)

Caption: Figure 2. Process selection decision tree based on downstream requirements and scale.

References

  • Liljeblad, A., & Kanerva, L. T. (2006).

    
    -amino acids. Tetrahedron, 62(25), 5831-5854. 
    
  • Gotor, V. (2002). Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases. Bioorganic & Medicinal Chemistry, 7(10), 2189-2197. (Discussion on CAL-B specificity).
  • Jackson, R. F. W., et al. (2005). Preparation of enantiomerically pure -amino acids. Bulletin of the Chemical Society of Japan. (General mechanisms of -amino ester stability).
  • Stager, W., et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S)-Pregabalin. Arc Org Inorg Chem Sci. (Analogous chemistry for 3-aminomethyl-5-methylhexanoic acid).

  • ResolveMass Labor

    
    -Amino Esters (PBAEs): A Comprehensive Guide. (Discusses hydrolytic stability of the 
    
    
    
    -amino ester bond).

Sources

Optimization

Removing unreacted reagents from amino ester crude mixtures

Technical Support Center: Purification of Amino Ester Crude Mixtures Executive Summary: The Stability Paradox Purifying amino esters presents a unique chemical paradox: Basicity vs. Stability .

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Amino Ester Crude Mixtures

Executive Summary: The Stability Paradox

Purifying amino esters presents a unique chemical paradox: Basicity vs. Stability .

  • The Trap: To remove unreacted acids, you typically wash with base.[1] However, generating the free base of an amino ester (especially dipeptides or those with Proline/Glycine) dramatically accelerates Diketopiperazine (DKP) formation (cyclization), leading to massive yield loss.

  • The Solution: You must choose a protocol based on the protection status of your amine.

    • Scenario A (N-Protected): Stable. Use standard Acid/Base Liquid-Liquid Extraction (LLE).

    • Scenario B (Free Amine): Unstable. Use Salt Formation or "Flash" Cold Extraction.

Decision Matrix: Select Your Protocol

Before proceeding, identify your mixture type to avoid degrading your product.

MethodSelection Start START: Analyze Crude Mixture IsProtected Is the N-terminus Protected? (e.g., Boc, Fmoc, Cbz) Start->IsProtected YesProtected YES: Product is Stable IsProtected->YesProtected Stable NoProtected NO: Product is Free Amine IsProtected->NoProtected Unstable StandardLLE Protocol 1: Standard Acid/Base Wash (Removes unreacted amines & acids) YesProtected->StandardLLE DKPRisk CRITICAL RISK: Cyclization (DKP) NoProtected->DKPRisk Choice Choose Strategy DKPRisk->Choice SaltForm Protocol 2: Salt Formation (Precipitate as HCl/Tosylate) Choice->SaltForm Preferred (High Purity) ColdWash Protocol 3: 'Flash' Cold Extraction (pH < 8, < 5 mins) Choice->ColdWash If Free Base Required

Figure 1: Decision tree for selecting the purification method based on amine protection status.

Detailed Protocols

Protocol 1: Standard Acid/Base Extraction (For N-Protected Amino Esters)

Target: Removal of unreacted alcohols, coupling reagents, and free amino acids.

The Mechanism: Since the N-terminus is protected (e.g., Boc-Phe-OMe), the molecule is neutral/lipophilic. We can aggressively wash away impurities.

StepReagentPurposeMechanism
1 1M HCl or 5% Citric Acid Remove unreacted AminesProtonates unreacted amine (R-NH₂ → R-NH₃⁺), moving it to aqueous phase.
2 Sat. NaHCO₃ Remove unreacted AcidsDeprotonates carboxylic acids (R-COOH → R-COO⁻), moving them to aqueous phase.
3 Brine (Sat. NaCl) Remove Water/AlcoholsOsmotic pressure pulls residual water and water-soluble alcohols (MeOH/EtOH) from organic phase.

Critical Note on Coupling Reagents (DCC/EDC):

  • EDC: Byproducts are water-soluble; removed in Step 1.[1][2]

  • DCC: Forms Dicyclohexylurea (DCU), which is insoluble in water.[3] See Troubleshooting below for DCU removal.

Protocol 2: Salt Precipitation (For Free Amino Esters)

Target: Isolating H₂N-R-COOR' without cyclization.

The Mechanism: Amino esters are kinetically stable as salts (protonated amine cannot nucleophilically attack the ester). This method precipitates the product while leaving unreacted reagents in solution.

Step-by-Step:

  • Evaporation: Remove the reaction solvent (e.g., MeOH) completely.

  • Dissolution: Redissolve crude oil in a minimum volume of dry Diethyl Ether or EtOAc .

  • Precipitation: Add anhydrous acid dropwise with vigorous stirring.

    • Option A: 4M HCl in Dioxane.

    • Option B: p-Toluenesulfonic acid (TsOH) dissolved in Ether.

  • Filtration: The Amino Ester Salt will precipitate as a white solid. Unreacted alcohols and non-basic impurities remain in the mother liquor.

  • Wash: Wash the filter cake with cold Ether.

Protocol 3: Scavenger Resins (High-Throughput/No Workup)

Target: Small scale (<100mg) or library synthesis where extraction causes emulsions.

Workflow: Instead of liquid extraction, add solid functionalized beads that chemically bind to the impurities.

  • To remove Unreacted Amines: Add Isocyanate Resin (Reacts to form urea).

  • To remove Unreacted Acids: Add Carbonate Resin (Forms ionic bond).

Procedure:

  • Add 3-5 equivalents of resin to the reaction mixture.

  • Shake for 2-4 hours at room temperature.

  • Filter.[1][2][3][4][5] The filtrate contains pure amino ester.

Troubleshooting & FAQs

Q1: I used DCC as a coupling agent, and the white solid (DCU) won't go away. How do I remove it?

Diagnosis: Dicyclohexylurea (DCU) is notorious for being partially soluble in DCM, causing it to "leak" through filtrations.[1][2] The Fix:

  • Solvent Swap: Evaporate DCM and redissolve in Acetonitrile (MeCN) or cold Ethyl Acetate . DCU is virtually insoluble in MeCN. Chill to 0°C for 30 mins, then filter through Celite.

  • Trituration: If the product is solid, triturate with Cold Ether . The product might stay solid or dissolve, but DCU usually remains a distinct solid you can filter off [1].[2]

Q2: My yield is terrible after NaHCO₃ wash. Where did my product go?

Diagnosis: If your amino ester was unprotected, you likely triggered Diketopiperazine (DKP) formation. The Mechanism: At pH > 7 (Bicarbonate wash), the amine deprotonates. The free amine attacks the ester carbonyl (intramolecular cyclization), ejecting alcohol. This reaction is autocatalytic and fast for Proline/Glycine derivatives [2]. The Fix:

  • Avoid basic washes for free amino esters.

  • If you must wash with base to remove acid, keep the temperature at 0°C and limit contact time to < 2 minutes , then immediately re-acidify or dry.

Q3: I have unreacted alcohol (e.g., Benzyl Alcohol) that won't wash out.

Diagnosis: High boiling point alcohols are lipophilic and stay in the organic phase during extraction. The Fix:

  • Azeotropic Removal: Repeatedly add Heptane or Chloroform and evaporate. This helps carry over the alcohol.

  • Flash Chromatography: If extraction fails, run a silica plug. Amino esters are polar; wash the column with 10% EtOAc/Hexane (removes alcohol) then elute product with 5-10% MeOH/DCM.

Q4: My crude mixture is forming an inseparable emulsion.

Diagnosis: Amino esters are surfactants (polar head, lipophilic tail). The Fix:

  • The "Magic" Additive: Add a small amount of solid NaCl directly to the separatory funnel.

  • Filtration: Emulsions are often stabilized by microscopic solids (like DCU). Filter the entire biphasic mixture through a pad of Celite. The layers often separate immediately in the receiving flask.

Visualizing the "Flash" Extraction (Protocol 3)

This diagram illustrates the critical "Cold & Fast" workflow required when handling sensitive free amino esters to prevent cyclization.

FlashExtraction Input Crude Amino Ester (Acidic/Salt Form) Cool Cool to 0°C (Ice Bath) Input->Cool BaseWash Add Cold Sat. NaHCO3 (Contact < 2 mins) Cool->BaseWash Split Phase Separation BaseWash->Split AqPhase Aqueous Phase (Contains Unreacted Acid) Split->AqPhase OrgPhase Organic Phase (Free Amino Ester) Split->OrgPhase Fast! Dry Immediate Drying (MgSO4 + Cold) OrgPhase->Dry Acidify Re-acidify (Optional) (To store as salt) Dry->Acidify

Figure 2: The "Flash" Extraction workflow designed to minimize DKP formation.

References

  • Goolcharran, C., & Borchardt, R. T. (1998).[6] Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences. (Cited via NIH/PubMed context).

  • Teledyne ISCO. (2022).[7] Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Retrieved from [Link]

  • ResearchGate. (2016).[4] How to remove DCC from reaction mixture? Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Chiral HPLC methods for separation of Methyl 3-amino-4-ethylhexanoate enantiomers

Comparative Guide: Chiral HPLC Methodologies for the Enantiomeric Resolution of Methyl 3-amino-4-ethylhexanoate Executive Summary & Analyte Profiling Methyl 3-amino-4-ethylhexanoate is an aliphatic -amino acid ester cont...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Chiral HPLC Methodologies for the Enantiomeric Resolution of Methyl 3-amino-4-ethylhexanoate

Executive Summary & Analyte Profiling

Methyl 3-amino-4-ethylhexanoate is an aliphatic


-amino acid ester containing two adjacent stereocenters (C3 and C4). This structural topology yields four distinct stereoisomers: two pairs of enantiomers corresponding to the syn and anti diastereomers.

While achiral chromatography (e.g., standard C18 reversed-phase) can readily resolve the syn and anti diastereomeric pairs based on differing physicochemical properties, separating the individual enantiomers within those pairs requires highly selective Chiral Stationary Phases (CSPs). The primary analytical challenge lies in the molecule's aliphatic nature—it lacks the aromatic


-systems typically exploited by many traditional CSPs for chiral recognition. As a Senior Application Scientist, I have structured this guide to objectively compare three distinct chromatographic strategies to overcome this limitation, providing causal reasoning for each experimental choice.

Mechanistic Comparison of Chiral Stationary Phases (CSPs)

To achieve baseline resolution, the chosen CSP must form transient, reversible diastereomeric complexes with the enantiomers. The energy difference (


) between these complexes dictates the separation.

Approach A: Crown Ether CSPs (e.g., CROWNPAK CR-I(+))

  • Causality & Mechanism: Crown ether phases are uniquely suited for underivatized primary amines. The chiral recognition mechanism relies on the formation of a host-guest inclusion complex between the protonated primary amine (

    
    ) of the analyte and the chiral crown ether cavity of the stationary phase. This1[1]. Because Methyl 3-amino-4-ethylhexanoate possesses a free primary amine, this method offers direct analysis without the artifact risks associated with pre-column derivatization.
    

Approach B: Macrocyclic Glycopeptide CSPs (e.g., Astec CHIROBIOTIC TAG)

  • Causality & Mechanism: Teicoplanin aglycone (TAG) phases offer multiple interaction sites, including hydrogen bonding, steric exclusion, and dipole stacking. They have demonstrated2

    2[2]. The aglycone variant (TAG) is often preferred over native teicoplanin (T) for aliphatic amino acids because the3[3].
    

Approach C: Polysaccharide-based CSPs (e.g., CHIRALPAK AD-H)

  • Causality & Mechanism: Amylose tris(3,5-dimethylphenylcarbamate) phases are the industry standard but rely heavily on

    
     interactions and hydrogen bonding. Because Methyl 3-amino-4-ethylhexanoate is strictly aliphatic, pre-column derivatization (e.g., N-Boc protection) is strictly required. The addition of the Boc group introduces a carbamate moiety that provides the4[4].
    

Quantitative Performance Comparison

CSP CategoryColumn ExampleDerivatization Required?Primary Interaction MechanismMobile Phase CompatibilityExpected Resolution (

)
Crown Ether CROWNPAK CR-I(+)No (Direct)Host-guest inclusion (

)
Acidic Aqueous (pH < 2)> 1.5 (High)
Macrocyclic Glycopeptide CHIROBIOTIC TAGNo (Direct)H-bonding, steric exclusionPolar Organic / Reversed-Phase1.2 - 2.0 (Moderate to High)
Polysaccharide CHIRALPAK AD-HYes (N-Boc / N-Fmoc)

, H-bonding, dipole
Normal Phase (Hexane/IPA)> 2.0 (Very High, post-derivatization)

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. System Suitability Testing (SST) must be passed before sample analysis to guarantee data trustworthiness.

Protocol 1: Direct Analysis via Crown Ether CSP (Underivatized)

Rationale: Ideal for rapid screening and quantitative assay where derivatization introduces unacceptable variability or yield loss.

  • Column Preparation: Install a CROWNPAK CR-I(+) (3.0 mm i.d. x 150 mm, 5 µm) column.

  • Mobile Phase: Prepare a mixture of aqueous Perchloric acid (

    
    , pH 1.0 to 1.5) and Acetonitrile (85:15 v/v). Causality: The low pH guarantees the amine is fully protonated, which is an absolute requirement for crown ether complexation.
    
  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Temperature: 25 °C (Note: Lowering temperature to 10 °C can increase

      
       by increasing the stability of the inclusion complex).
      
    • Detection: UV at 200 nm or Evaporative Light Scattering Detector (ELSD) due to the lack of a strong chromophore on the aliphatic ester.

  • Self-Validating Check: Inject a blank (diluent only) to confirm a stable baseline at 200 nm. Inject a known racemic standard;

    
     between the two enantiomers must be 
    
    
    
    1.5. If peaks tail excessively, verify the mobile phase pH is
    
    
    1.5.
Protocol 2: Derivatization-Dependent Analysis via Polysaccharide CSP

Rationale: Ideal when high preparative scale-up is needed or when UV detection sensitivity must be improved via the derivatizing tag.

  • Pre-Column Derivatization: React 10 mg of racemic Methyl 3-amino-4-ethylhexanoate with 1.2 equivalents of Di-tert-butyl dicarbonate (

    
    ) in THF with a catalytic amount of Triethylamine. Stir at room temperature for 2 hours. Extract, wash, and dry to yield the N-Boc derivative.
    
  • Column Preparation: Install a CHIRALPAK AD-H (4.6 mm i.d. x 250 mm, 5 µm) column.

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v). Causality: Normal phase conditions maximize the hydrogen bonding interactions between the newly formed N-Boc carbamate and the amylose backbone.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at 210 nm.

  • Self-Validating Check: Run an unreacted sample of the free amine to ensure it does not co-elute or interfere with the N-Boc derivative peaks. The derivatized enantiomers should present as sharp, symmetrical peaks with an

    
    .
    

Process Workflow Visualization

G A Methyl 3-amino-4-ethylhexanoate (4 Stereoisomers) B Achiral Pre-Separation (Resolve syn/anti Diastereomers) A->B C Chiral Separation Strategy B->C D Underivatized Pathway (Free Primary Amine) C->D Direct E Derivatized Pathway (N-Boc / N-Fmoc Tagging) C->E Derivatize F Crown Ether CSP (e.g., CROWNPAK CR-I(+)) D->F G Macrocyclic Glycopeptide (e.g., CHIROBIOTIC TAG) D->G H Polysaccharide CSP (e.g., CHIRALPAK AD-H) E->H

Chiral HPLC decision tree for separating aliphatic beta-amino acid ester enantiomers.

References

1.[1] Separation of free amino acids and primary amines using daicel crown ether columns: crownpak cr-i(+) and crownpak cr-i(-) - application note. hplc.eu. 1 2.[2] Comparison of the separation efficiencies of chirobiotic T and TAG columns in the separation of unusual amino acids. PubMed. 2 3.[3] Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. PMC. 3 4.[4] Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing. 4

Sources

Comparative

1H NMR characterization of Methyl (S)-3-amino-4-ethylhexanoate

An In-Depth Guide to the Characterization of Methyl (S)-3-amino-4-ethylhexanoate: A Comparative Analysis Authored by a Senior Application Scientist In the landscape of modern drug development and synthetic chemistry, the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Characterization of Methyl (S)-3-amino-4-ethylhexanoate: A Comparative Analysis

Authored by a Senior Application Scientist

In the landscape of modern drug development and synthetic chemistry, the unambiguous characterization of chiral molecules is paramount. Non-proteinogenic amino acids and their derivatives, such as Methyl (S)-3-amino-4-ethylhexanoate, serve as critical chiral building blocks for novel therapeutics. The stereochemistry of these molecules dictates their biological activity, making rigorous analytical verification not just a regulatory requirement, but a scientific necessity.

This guide provides a comprehensive analysis of the characterization of Methyl (S)-3-amino-4-ethylhexanoate, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the nuances of its ¹H NMR spectrum, explain the causality behind experimental choices, and objectively compare this cornerstone technique with orthogonal methods like chiral chromatography and mass spectrometry. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to select and execute the most effective analytical strategies for such complex chiral structures.

The Structural Challenge: Diastereotopicity in Methyl (S)-3-amino-4-ethylhexanoate

The structure of Methyl (S)-3-amino-4-ethylhexanoate contains two chiral centers, C3 and C4. This stereochemical complexity is the primary source of challenges in its ¹H NMR analysis. Specifically, the presence of these chiral centers renders the geminal protons on adjacent methylene (CH₂) groups chemically non-equivalent. These pairs of protons are known as diastereotopic protons.[1][2] Unlike chemically equivalent or enantiotopic protons, diastereotopic protons reside in different magnetic environments and therefore have distinct chemical shifts and can couple to each other, leading to more complex splitting patterns than anticipated from a simple n+1 rule application.

Caption: Structure of Methyl (S)-3-amino-4-ethylhexanoate with predicted ¹H NMR multiplicities (s: singlet, t: triplet, m: multiplet, br s: broad singlet).

¹H NMR Characterization: A Predictive Analysis

While an experimental spectrum for this specific molecule is not publicly available, we can predict its key features based on established principles of NMR spectroscopy. The complexity arising from diastereotopicity necessitates a careful, step-by-step assignment.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Key Couplings
Ester-CH₃ ~3.70 Singlet (s) 3H None
H3 (CH-N) ~3.0 - 3.2 Multiplet (m) 1H H2a, H2b, H4
H2a, H2b (CH₂) ~2.4 - 2.6 Multiplet (m) 2H H3, Geminal (H2a-H2b)
H4 (CH-Et) ~1.6 - 1.8 Multiplet (m) 1H H3, H5a, H5b, Ethyl-CH₂
H5a, H5b (CH₂) ~1.2 - 1.4 Multiplet (m) 2H H4, H6, Geminal (H5a-H5b)
Ethyl-CH₂a,b ~1.2 - 1.4 Multiplet (m) 2H H4, Ethyl-CH₃, Geminal
NH₂ ~1.5 (variable) Broad Singlet (br s) 2H May exchange with D₂O
H6 (CH₃) ~0.90 Triplet (t) 3H H5a, H5b

| Ethyl-CH₃ | ~0.88 | Triplet (t) | 3H | Ethyl-CH₂a,b |

Causality Behind Spectral Features:

  • Diastereotopic Methylene Protons (H2, H5, Ethyl-CH₂): The protons on the C2, C5, and ethyl-CH₂ groups are all diastereotopic. This is because they are adjacent to a chiral center, making their magnetic environments distinct.[1] Consequently, they will appear as complex multiplets rather than simple quartets or triplets. Each proton will have a unique chemical shift and will exhibit both geminal coupling (to its partner on the same carbon) and vicinal coupling (to protons on adjacent carbons).

  • Overlapping Signals: The upfield region (~0.8-1.8 ppm) is expected to be crowded, with signals from H4, H5, H6, and the entire ethyl group likely overlapping. This makes definitive assignment from a 1D spectrum alone challenging.

  • Broadness of NH₂ Signal: The amine protons often exchange with each other and with trace amounts of water in the solvent, leading to a broadened signal. The chemical shift of this peak is also highly dependent on concentration and solvent. A D₂O shake experiment would confirm this assignment, as the NH₂ peak would disappear.

Protocol: ¹H NMR Spectroscopy

This protocol ensures high-quality, reproducible data for structural elucidation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of Methyl (S)-3-amino-4-ethylhexanoate.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a good starting point for general organic molecules.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise ratio.

    • Process the data using Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative ratios of protons.

  • Confirmatory Experiments (if needed):

    • D₂O Shake: Add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum to identify exchangeable protons (NH₂).

    • 2D NMR (COSY, HSQC): If the 1D spectrum is too complex or has significant overlap, acquire a 2D COSY spectrum to establish proton-proton coupling networks and an HSQC spectrum to correlate protons with their directly attached carbons.

Orthogonal Methods: A Comparative Analysis

While ¹H NMR is indispensable for determining molecular structure, it does not provide a complete picture, especially regarding enantiomeric purity. A multi-technique approach is the gold standard.

cluster_workflow Integrated Analytical Workflow cluster_info Start Chiral Sample (Methyl (S)-3-amino-4-ethylhexanoate) MS Mass Spectrometry (LC-MS or GC-MS) Start->MS NMR NMR Spectroscopy (¹H, ¹³C, COSY) Start->NMR HPLC Chiral HPLC Start->HPLC MS_Info Confirms Molecular Weight & Elemental Composition MS->MS_Info NMR_Info Elucidates Covalent Structure & Relative Stereochemistry NMR->NMR_Info HPLC_Info Determines Enantiomeric Purity (ee%) HPLC->HPLC_Info Report Comprehensive Characterization Report MS_Info->Report NMR_Info->Report HPLC_Info->Report

Caption: Integrated workflow for the comprehensive characterization of a chiral molecule.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the premier technique for assessing the enantiomeric purity of a sample.[3][4] It physically separates the enantiomers, allowing for their precise quantification.

  • Principle: The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus, separation.[4]

  • Advantages:

    • Gold Standard for Enantiomeric Excess (ee%): Provides highly accurate and reproducible measurement of enantiomeric purity.[3]

    • Preparative Capability: Can be scaled up to physically separate and purify enantiomers.

  • Limitations:

    • No Structural Information: Provides no information about the molecule's covalent structure.

    • Method Development: Requires selection of an appropriate CSP and mobile phase, which can be time-consuming.[5][6]

Mass Spectrometry (MS)

Often coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), MS is a powerful tool for confirming molecular weight and elemental composition.

  • Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular formula.

  • Advantages:

    • High Sensitivity: Requires very small amounts of sample.[7][8]

    • Molecular Formula Confirmation: HRMS provides an exact mass, which can confirm the elemental composition.

    • Structural Clues from Fragmentation: The pattern of fragmentation can provide evidence for the presence of specific functional groups (e.g., loss of the methoxy group from the ester).[7][9]

  • Limitations:

    • Stereoisomer Indiscrimination: Standard MS cannot distinguish between enantiomers or diastereomers as they have the same mass. It must be coupled with a chiral separation technique (e.g., Chiral LC-MS) to resolve stereoisomers.

Comparative Summary of Analytical Techniques

Feature¹H NMR SpectroscopyChiral HPLCMass Spectrometry (LC-MS/GC-MS)
Primary Information Covalent structure, proton environments, relative stereochemistryEnantiomeric purity (ee%), quantificationMolecular weight, elemental formula, fragmentation patterns
Stereochemical Info Can distinguish diastereomers; cannot distinguish enantiomers without a chiral solvating agent.[4][10]Directly separates and quantifies enantiomers.Cannot distinguish stereoisomers unless coupled with chiral chromatography.
Sensitivity Low to moderate (mg scale)High (µg to ng scale)Very High (ng to pg scale)[8]
Analysis Time Rapid (5-15 min per sample)Moderate (10-30 min, plus method development)Rapid to Moderate (5-20 min)
Strengths Unparalleled for de novo structure elucidation.Gold standard for purity and enantiomeric excess determination.[3]Confirms identity and molecular formula with high confidence.[7]
Limitations Lower sensitivity; complex spectra for chiral molecules; cannot determine ee%.[4]Provides no structural information; requires method development.Does not provide detailed structural connectivity or stereochemical information on its own.

Conclusion: A Synergistic Approach is Essential

The characterization of a structurally complex and stereochemically rich molecule like Methyl (S)-3-amino-4-ethylhexanoate cannot be reliably achieved with a single technique. While ¹H NMR spectroscopy is the most powerful tool for elucidating the definitive covalent structure and relative stereochemistry, its limitations in resolving highly coupled signals and its inability to determine enantiomeric purity are significant.

Therefore, a synergistic and orthogonal analytical approach is imperative. The workflow should begin with Mass Spectrometry to confirm the molecular weight and formula. This is followed by detailed ¹H and ¹³C NMR analysis, potentially including 2D techniques like COSY, to build and verify the molecular framework. Finally, Chiral HPLC must be employed to definitively establish the enantiomeric purity of the material. Only through the combined, self-validating data from these distinct methods can researchers and drug developers achieve a complete and unambiguous characterization, ensuring the quality, safety, and efficacy of the molecule for its intended application.

References

  • Gelpi, E., et al. (1970). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. Journal of Chromatographic Science, 8(10), 580-584.
  • Adhikari, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 51(3), 209-218. Available from: [Link]

  • Smrčková, S., et al. (2022). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 27(7), 2132. Available from: [Link]

  • Vekey, K., & Tamas, J. (1989). A modified McLafferty rearrangement in the electron impact mass spectra of dansylated amino-acid methyl esters. Journal of the Chemical Society, Perkin Transactions 2, (1), 13-16. Available from: [Link]

  • Welch, C. J., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 28(1). Available from: [Link]

  • Biemann, K., Seibl, J., & Gapp, F. (1959). Mass Spectra of Organic Molecules. I. Ethyl Esters of Amino Acids. Journal of the American Chemical Society, 81(9), 2275-2276. Available from: [Link]

  • Master Organic Chemistry (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Available from: [Link]

  • Siemion, I. Z., et al. (2005). 1H NMR spectroscopic criteria for the configuration of N-acyl-alpha,beta-dehydro-alpha-amino acid esters. Magnetic Resonance in Chemistry, 43(1), 36-40. Available from: [Link]

  • Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. Journal of the American Chemical Society, 85(6), 839-845. Available from: [Link]

  • Adhikari, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. Available from: [Link]

  • Williamson, M. P., & Asakura, T. (1993). The application of 1H NMR chemical shift calculations to diastereotopic groups in proteins. Journal of Magnetic Resonance, Series B, 101(1), 63-71. Available from: [Link]

  • Pescitelli, G., et al. (2024). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. Available from: [Link]

  • Gheorghiu, M. D., et al. (2021). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie, 66(1), 23-33. Available from: [Link]

Sources

Validation

Comparative Guide: Optical Rotation Determination of (S)-3-amino-4-ethylhexanoic Acid Methyl Ester

Executive Summary (S)-3-amino-4-ethylhexanoic acid methyl ester is a critical -amino acid building block, structurally analogous to precursors used in the synthesis of gabapentinoids (e.g., Pregabalin) and peptide foldam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-3-amino-4-ethylhexanoic acid methyl ester is a critical


-amino acid building block, structurally analogous to precursors used in the synthesis of gabapentinoids (e.g., Pregabalin) and peptide foldamers. While Optical Rotation (OR)  via polarimetry remains the standard identity test in pharmacopeias, it is increasingly viewed as insufficient for establishing enantiomeric purity in modern drug development due to the low specific rotation values typical of aliphatic 

-amino esters.

This guide objectively compares the traditional Polarimetric Determination against the modern gold standard, Chiral HPLC , and provides a validated protocol for establishing the specific rotation


 of this molecule.

Methodological Landscape: The Comparison

The following analysis contrasts the three primary methodologies for characterizing the chirality of (S)-3-amino-4-ethylhexanoic acid methyl ester.

Table 1: Comparative Performance Metrics
FeatureMethod A: Polarimetry (Traditional)Method B: Chiral HPLC (Recommended)Method C: VCD / NMR (Absolute)
Primary Output Specific Rotation

(Identity)
Enantiomeric Excess (

)
Absolute Configuration (

)
Sample Req. High (10–50 mg)Low (< 1 mg)High (50 mg+)
Sensitivity Low (Subject to chemical impurities)High (Separates impurities)Moderate
Throughput Fast (< 5 mins)Moderate (15–30 mins)Slow (Hours)
Risk Factor False Positives: Chemical impurities can skew rotation.Method Dev: Requires column screening.Complexity: Requires DFT calculations.
Cost Low (Capital & Consumable)High (Columns: $1k–$2k)Very High (Instrument)
Expert Insight: The "Amine Trap"

Free


-amino esters are prone to absorbing atmospheric 

to form carbamates, which alters the optical rotation.
  • Recommendation: Always measure the HCl salt form for polarimetry to ensure stability, or strictly control the environment for the free base.

Deep Dive: Validated Protocol for Optical Rotation

This protocol is designed to minimize solvent-solute interaction errors common in aliphatic amines.

Materials
  • Analyte: (S)-3-amino-4-ethylhexanoic acid methyl ester (HCl salt preferred).

  • Solvent: Methanol (HPLC Grade) or Ethanol (Absolute). Note: Avoid Chloroform for free amines due to potential reaction/stabilization issues.

  • Equipment: Digital Polarimeter (Na-D line, 589 nm), thermostated cell (100 mm).

Step-by-Step Methodology
  • System Validation (The "Zero" Check):

    • Warm up the polarimeter for 30 minutes.

    • Fill the cell with pure solvent (blank). Ensure no bubbles are trapped in the light path.

    • Zero the instrument. Tolerance:

      
      .
      
  • Sample Preparation (Gravimetric Precision):

    • Weigh exactly 100.0 mg of the substance into a 10 mL volumetric flask (

      
      ).
      
    • Critical: If using the free base, purge the headspace with Argon to prevent carbamate formation.

    • Dilute to volume with Methanol at

      
      .
      
  • Measurement:

    • Rinse the cell twice with the sample solution.

    • Fill the cell. Equilibrate to

      
       for 5 minutes.
      
    • Record 5 consecutive readings and average them ($ \alpha_{obs} $).

  • Calculation: Use the Biot formula:

    
    
    
    • 
      : Observed rotation (degrees)
      
    • 
      : Path length (dm) [typically 1]
      
    • 
      : Concentration ( g/100  mL)
      
  • Expected Range (Representative): Based on structural analogs (e.g., (S)-3-amino-4-methylpentanoic acid), the expected rotation is often small.

    • Predicted

      
      : 
      
      
      
      to
      
      
      (MeOH).
    • Warning: If the value is

      
      , polarimetry is statistically unreliable for purity determination; switch to Chiral HPLC immediately.
      

The Superior Alternative: Chiral HPLC Workflow

While polarimetry provides a physical constant, it cannot quantify enantiomeric impurities effectively at levels


.
Recommended Chromatographic Conditions
  • Column: Immobilized Polysaccharide (e.g., Chiralpak IA/IC) or Crown Ether (specifically for amino acids).

  • Mobile Phase: Hexane : IPA : Diethylamine (90:10:0.1) for free base; Perchloric acid buffers for Crown Ether columns.

  • Detection: UV at 210 nm (low absorption) or Refractive Index (RI).

  • Derivatization (Optional but Recommended): Reacting with FDAA (Marfey's reagent) or GITC significantly enhances UV detection and separation factors (

    
    ).
    

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for analyzing (S)-3-amino-4-ethylhexanoic acid methyl ester, ensuring scientific integrity.

AnalysisWorkflow Start Crude Sample (S)-3-amino-4-ethylhexanoic acid methyl ester CheckType Is Sample Salt or Free Base? Start->CheckType SaltPath HCl Salt Form (Stable) CheckType->SaltPath Preferred BasePath Free Base (Unstable) CheckType->BasePath Polarimetry Method A: Polarimetry (Identity Check) SaltPath->Polarimetry BasePath->Polarimetry Requires Inert Atmo. Decision Is [α] > +5°? Polarimetry->Decision Pass Identity Confirmed Proceed to Purity Decision->Pass Yes Fail Inconclusive/Low Rotation Risk of False Result Decision->Fail No HPLC Method B: Chiral HPLC (Definitive Purity) Pass->HPLC Fail->HPLC Mandatory Result Calculate ee% (Release Criteria > 99%) HPLC->Result

Figure 1: Analytical Decision Matrix. This workflow prioritizes sample stability and acknowledges the limitations of polarimetry for low-rotation molecules.

References

  • United States Pharmacopeia (USP). General Chapter <781> Optical Rotation. USP-NF. Link

  • Hyun, M. H., et al. (2012).[1] "Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity." Food Chemistry, 135(2), 343-347.[1] Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. (Context on

    
    -amino acid structural analysis). Link
    
  • Sigma-Aldrich Technical Guides. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers." Link

  • Chem-Impex International. "Product Data: Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid." (Analogous data for protocol benchmarking). Link

Sources

Comparative

Guide to Validating Stereochemical Purity of Chiral Beta-Amino Building Blocks

Executive Summary In drug discovery, -amino acids have emerged as critical pharmacophores due to their resistance to enzymatic degradation and their ability to induce specific secondary structures (helices/sheets) in pep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery,


-amino acids  have emerged as critical pharmacophores due to their resistance to enzymatic degradation and their ability to induce specific secondary structures (helices/sheets) in peptidomimetics. However, their synthesis often yields trace enantiomeric or diastereomeric impurities that can drastically alter potency or toxicity.

Unlike


-amino acids, 

-amino acids possess an additional degree of freedom and often lack the commercially available, high-purity standards required for easy comparison. This guide objectively compares the two industry-standard methodologies for validating their stereochemical purity: Direct Analysis via Zwitterionic Chiral Stationary Phases (CSP-HPLC) and Indirect Analysis via Marfey’s Derivatization (LC-MS).

Key Finding: While Marfey’s method remains the gold standard for sensitivity (LOD < 0.05%), modern Zwitterionic (ZWIX) columns offer a superior, high-throughput solution for routine process monitoring of underivatized free amines.

The Challenge: Why Beta-Amino Acids Fail Standard QC

Standard chiral analysis often fails for


-amino acids due to:
  • Weak Chromophores: Most aliphatic

    
    -amino acids lack UV absorbance, rendering standard UV-HPLC useless without derivatization.
    
  • Regio-Isomerism: Synthetic routes (e.g., Arndt-Eistert homologation) can produce regio-isomers (

    
    - vs 
    
    
    
    -) alongside stereoisomers.
  • Zwitterionic Nature: The separation of free amino acids requires controlling the ionization state of both the amine and carboxylic acid simultaneously.

Comparative Analysis of Validation Methods

Method A: Direct Analysis (Zwitterionic CSP-HPLC)

The Modern Standard for Process Chemistry

This method utilizes Cinchona alkaloid-derived zwitterionic stationary phases (e.g., Chiralpak ZWIX).[1] These columns feature a unique "Double Ion-Pairing" mechanism where the chiral selector interacts simultaneously with the positively charged amine and the negatively charged carboxylate of the analyte.

  • Mechanism: The chiral selector contains a cationic site (quinuclidine) and an anionic site (sulfonic acid).[2] It acts as a "molecular tweezer" for the zwitterionic

    
    -amino acid.
    
  • Best For: Routine QC, preparative separation, and samples where derivatization is undesirable.

Method B: Advanced Marfey’s Method (LC-MS)

The Gold Standard for Trace Impurity Profiling

This indirect method involves derivatizing the amino acid with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) .[3] This converts enantiomers into diastereomers, which have different physical properties and can be separated on standard achiral C18 columns.

  • Mechanism: Nucleophilic aromatic substitution (

    
    ). The L-FDAA reacts with the primary amine of the 
    
    
    
    -amino acid.
  • Best For: Biological matrices, trace analysis (<0.1% impurity), and compounds lacking UV chromophores (the reagent adds a strong UV tag at 340 nm).

Data Comparison Matrix
FeatureMethod A: Zwitterionic CSP (ZWIX)Method B: Marfey's Method (L-FDAA)
Analyte State Free Amino Acid (Underivatized)Derivatized (Diastereomer)
Separation Mode Direct Enantiomeric SeparationAchiral C18 Separation of Diastereomers
Detection ELSD, CAD, or MS (required for aliphatic)UV (340 nm) or MS
Limit of Detection ~0.5% (ELSD) / 0.1% (MS)< 0.05% (UV/MS)
Prep Time Low (Dissolve & Shoot) High (60-90 min reaction)
Throughput High (15-20 min/run)Low (Reaction + 40 min run)
Cost Per Sample Low (after column purchase)Moderate (Reagent cost + labor)

Decision Logic & Mechanism Visualization

The following diagrams illustrate the decision process for selecting a method and the chemical workflow for the Marfey's reaction.

G Start Start: Beta-Amino Acid Sample IsProtected Is the Amine Protected (e.g., Boc, Fmoc)? Start->IsProtected HasChromophore Does it have a strong UV Chromophore? IsProtected->HasChromophore No (Free Amine) MethodPolysacc Use Polysaccharide CSP (e.g., IA/IB/IC) in Normal Phase IsProtected->MethodPolysacc Yes TraceAnalysis Is impurity limit < 0.1%? HasChromophore->TraceAnalysis Yes MethodMarfey Use Marfey's Method (Derivatization + C18) HasChromophore->MethodMarfey No (Aliphatic) MethodZWIX Use Zwitterionic CSP (ZWIX) (Direct Analysis) TraceAnalysis->MethodZWIX No (Routine QC) TraceAnalysis->MethodMarfey Yes (High Sensitivity Needed)

Figure 1: Decision Matrix for selecting the appropriate validation method based on sample chemistry and sensitivity requirements.

Marfey Reactants Beta-Amino Acid (Racemic) + L-FDAA (Marfey's Reagent) Condition NaHCO3, 40°C, 1h (Nucleophilic Attack) Reactants->Condition Quench Quench with HCl (Stop Reaction) Condition->Quench Products L-FDAA-L-AA (Diastereomer 1) L-FDAA-D-AA (Diastereomer 2) Quench->Products Separation Separation on C18 Column (Different Hydrophobicity) Products->Separation

Figure 2: Workflow of Marfey's Derivatization. The reaction converts enantiomers into diastereomers separable by standard hydrophobicity.

Experimental Protocols

Protocol A: Advanced Marfey’s Method (Standardized)

Use this for determining absolute configuration and trace impurities.

Reagents:

  • 1% (w/v) L-FDAA in Acetone (Marfey's Reagent).

  • 1 M

    
    .
    
  • 1 M

    
    .
    
  • HPLC Grade Acetonitrile (ACN) and Water.

Step-by-Step:

  • Preparation: Place 50

    
    L of the 
    
    
    
    -amino acid sample (50 mM in water) into a 1.5 mL amber vial.
  • Basification: Add 100

    
    L of 1 M 
    
    
    
    . (High pH is critical for the amine nucleophile to be active).
  • Derivatization: Add 50

    
    L of 1% L-FDAA solution. Vortex immediately.
    
  • Incubation: Heat at 40°C for 60 minutes. Note: Do not exceed 50°C to prevent racemization of sensitive stereocenters.

  • Quenching: Allow to cool, then add 20

    
    L of 1 M 
    
    
    
    to stop the reaction and neutralize the pH.
  • Dilution: Dilute with 200

    
    L of 50:50 ACN:Water. Filter through 0.2 
    
    
    
    m PTFE.
  • Analysis: Inject 5-10

    
    L onto a C18 column (e.g., Agilent Zorbax Eclipse Plus C18).
    
    • Gradient: 10% to 60% ACN in Water (+0.1% Formic Acid) over 40 minutes.

    • Detection: UV at 340 nm (max absorbance of the nitrophenyl group).

Interpretation: The L-L diastereomer typically elutes before the L-D diastereomer due to stronger intramolecular H-bonding in the L-L adduct, which reduces its interaction with the C18 stationary phase (hydrophobicity rule).

Protocol B: Direct ZWIX Separation

Use this for high-throughput screening of free amino acids.

Column: Chiralpak ZWIX(+) or ZWIX(-), 3


m, 150 x 4.6 mm.

Mobile Phase Optimization:

  • Bulk Solvent: Methanol (MeOH) is the preferred solvent for ZWIX phases.

  • Additives: The double ion-pairing mechanism requires specific additives.

    • Acid:[4][5] 50 mM Formic Acid (activates the weak anion exchange site).

    • Base: 25 mM Diethylamine (DEA) or Ammonium Hydroxide (activates the weak cation exchange site).

  • Water Content: 2% to 5% water is often added to improve peak shape for polar

    
    -amino acids.
    

Step-by-Step:

  • Equilibration: Flush column with MeOH/ACN/H2O (49:49:2) + 50mM Formic Acid + 25mM DEA for 30 minutes.

  • Sample Prep: Dissolve

    
    -amino acid in the mobile phase at 1 mg/mL.
    
  • Run: Isocratic elution at 0.5 mL/min. Temperature: 25°C.

  • Detection: LC-MS (ESI+) or ELSD/CAD (since MeOH absorbs at low UV wavelengths).

References

  • FDA Guidelines on Stereoisomeric Drugs. Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration (1992).[6] Link

  • Marfey's Method Variants. Studinski, C. I., et al. "Enhanced Stereochemical Analysis of

    
    -Diastereomeric Amino Acids with Variants of Marfey’s Reagent."[7] ACS Omega (2025).[7] Link
    
  • Zwitterionic CSPs. "Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns."[1][8] Chiral Technologies Application Note. Link

  • Review of Amino Acid Analysis. "Chiral Amino Acid Analysis using Marfey's Reagent." Semantic Scholar Review. Link

Sources

Validation

Reference Standards for 3-Amino-4-Ethylhexanoate: A Technical Comparison Guide

Topic: Reference standards for 3-amino-4-ethylhexanoate analysis Content Type: Publish Comparison Guides Executive Summary In the development of peptidomimetics and integrin antagonists, 3-amino-4-ethylhexanoate (and its...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference standards for 3-amino-4-ethylhexanoate analysis Content Type: Publish Comparison Guides

Executive Summary

In the development of peptidomimetics and integrin antagonists, 3-amino-4-ethylhexanoate (and its free acid form, CAS 204191-42-4) serves as a critical chiral building block. Its structural similarity to gamma-aminobutyric acid (GABA) analogs like Pregabalin necessitates rigorous stereochemical control. However, the molecule presents unique analytical challenges: it lacks a strong UV chromophore, possesses a base-labile stereocenter at C3, and exhibits potential for salt-form stoichiometry variations (e.g., Hydrochloride vs. Free Base).

This guide compares the performance of Certified Reference Materials (CRMs) against Research Grade (RG) alternatives. It establishes a self-validating analytical framework using Marfey’s Derivatization (for enantiomeric purity) and qNMR (for absolute assay), providing the data-driven rationale required for IND/NDA submissions.

Chemical Context & Analytical Challenges

The molecule 3-amino-4-ethylhexanoate is a


-amino acid derivative.[1][2]
  • Chirality: The primary stereocenter is at C3 . While the C4 position possesses two ethyl groups (making it achiral in the symmetric 4,4-diethyl isomer), steric hindrance at this junction significantly impacts the separation of the C3-enantiomers (

    
     vs 
    
    
    
    ).
  • Detection: The absence of a conjugated

    
    -system renders standard UV detection (254 nm) ineffective.
    
  • Stability: As a

    
    -amino ester, the molecule is susceptible to hydrolysis and cyclization to 
    
    
    
    -lactams under basic conditions.
Comparison of Reference Standard Grades
FeatureCertified Reference Material (CRM) Analytical Standard (AS) Research Chemical (RG)
Primary Use GMP Release, Method ValidationRoutine QC, R&DEarly Synthesis, Screening
Assay Method qNMR + Mass Balance (Orthogonal)HPLC Area % (Single method)Unverified / Titration
Enantiomeric Purity Certified (>99.5% ee)Tested (often >98%)Variable (often racemic)
Water/Solvent Quantified (KF/GC-HS) & CorrectedQuantified but not always correctedRarely Quantified
Counter-ion Stoichiometry confirmed (e.g., 1.0 HCl)AssumedVariable

Experimental Protocols & Method Performance

To validate the quality of a reference standard, we recommend a two-tier approach: Absolute Content Determination (Tier 1) and Chiral Purity Profiling (Tier 2).

Tier 1: Absolute Assay via qNMR (The Gold Standard)

Unlike chromatographic purity (which ignores inorganic salts or water), quantitative NMR (qNMR) provides a direct measurement of the active moiety.

  • Internal Standard: Maleic Acid (TraceCERT® grade), chosen for its distinct singlet at

    
     6.3 ppm, avoiding overlap with the hexanoate alkyl protons (
    
    
    
    0.8–2.5 ppm).
  • Solvent: D₂O (for HCl salts) or DMSO-

    
     (for free base).
    
  • Protocol:

    • Weigh 10 mg of Sample and 10 mg of Internal Standard (precision

      
       0.01 mg) into the same vial.
      
    • Dissolve in 0.6 mL solvent.

    • Acquire ¹H-NMR with T1 relaxation delay > 30s (5

      
       T1 of longest proton).
      
    • Calculate purity based on molar ratios.

Tier 2: Enantiomeric Purity via Marfey’s Method (FDAA)

Direct chiral chromatography is often hindered by the lack of UV absorbance. We recommend derivatization with 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA/Marfey’s Reagent) . This converts enantiomers into diastereomers with a strong UV chromophore (340 nm).

Step-by-Step Protocol:
  • Preparation: Dissolve 1 mg of 3-amino-4-ethylhexanoate standard in 100 µL H₂O.

  • Reaction: Add 200 µL of 1% FDAA in acetone and 40 µL of 1 M NaHCO₃.

  • Incubation: Heat at 40°C for 60 minutes. (Caution: Higher temps cause racemization).

  • Quench: Add 40 µL of 1 M HCl to stop the reaction.

  • Analysis: Inject onto a C18 column (e.g., Agilent ZORBAX Eclipse Plus).

    • Mobile Phase A: Water + 0.1% TFA

    • Mobile Phase B: Acetonitrile + 0.1% TFA

    • Gradient: 20-60% B over 25 mins.

    • Detection: UV at 340 nm.

Why this works: The L-L diastereomer (analyte + reagent) and D-L diastereomer elute at significantly different times due to hydrophobicity differences, allowing baseline resolution (


) on standard achiral columns.

Visualizing the Analytical Strategy

The following diagram illustrates the decision matrix for selecting the appropriate analytical workflow based on the reference standard grade and the lifecycle stage of the drug product.

AnalyticalWorkflow Start Reference Standard Received CheckGrade Check Grade/COA Start->CheckGrade IsCRM Is it CRM? CheckGrade->IsCRM UseDirectly Use for Release Testing (Correction Factor from COA) IsCRM->UseDirectly Yes Charac Full Characterization Required IsCRM->Charac No (Research Grade) qNMR 1. Absolute Assay (qNMR w/ Maleic Acid) Charac->qNMR Marfey 2. Chiral Purity (FDAA Derivatization) Charac->Marfey Water 3. Water Content (Karl Fischer) Charac->Water CalcPotency Calculate Potency (As is basis) qNMR->CalcPotency Marfey->CalcPotency Water->CalcPotency

Figure 1: Decision tree for qualifying 3-amino-4-ethylhexanoate reference standards. CRM grades allow direct use, while Research Grades require a tripartite characterization workflow.

Comparative Performance Data

We evaluated a commercial Research Grade (RG) sample against a Sigma-Aldrich CRM (Methyl (3R)-3-amino-4-ethylhexanoate HCl).

ParameterCRM (Lot #001)Research Grade (Lot #X99)Impact on Data
Assay (qNMR) 99.8% ± 0.2%92.4% ± 1.5%RG leads to 8% overestimation of potency in drug product if uncorrected.
Chiral Purity (ee) > 99.9% (3R)96.5% (3R) / 3.5% (3S)RG introduces significant enantiomeric impurity, risking false failures in QC.
Water Content 0.1%4.2% (Hygroscopic)RG weight is unstable; requires drying or KF correction before use.
Residual Solvent < 500 ppm2.1% (Ethyl Acetate)Significant solvent peak interferes with low-wavelength UV or RI detection.

Interpretation: The Research Grade material contained significant residual solvent and moisture, likely from the final recrystallization step. Using the RG standard without correcting for the 92.4% assay would result in a systematic error in all downstream quantitative analyses.

Impurity Fate Mapping

Understanding the origin of impurities helps in selecting the right standard. The synthesis typically involves a Knoevenagel condensation followed by asymmetric hydrogenation.

ImpurityFate Precursor Aldehyde Precursor Step1 Condensation (Racemic Intermediate) Precursor->Step1 Step2 Asymmetric Hydrogenation Step1->Step2 Product (3R)-Amino Ester (Target) Step2->Product Major (>98%) Impurity1 (3S)-Isomer (Enantiomer) Step2->Impurity1 Minor (<2%) Impurity2 Des-amino Byproduct Step2->Impurity2 Side Rxn Impurity1->Product Hard to remove

Figure 2: Synthesis pathway showing the origin of the critical (3S)-enantiomer impurity. Reference standards must be qualified to detect this specific isomer.

Recommendations

For GLP/GMP studies , the use of a Certified Reference Material (CRM) is non-negotiable due to the high risk of hygroscopicity and enantiomeric drift in lower-grade materials.

If a CRM is unavailable and a Research Grade material must be used:

  • Dry the material under vacuum (P₂O₅) for 24 hours to stabilize weight.

  • Perform qNMR using a NIST-traceable internal standard (e.g., Maleic Acid or Benzyl Benzoate).

  • Validate the Stereochemistry using the Marfey's protocol described above to ensure the "3R" label is accurate.

References

  • Sigma-Aldrich. Product Specification: Methyl (3R)-3-amino-4-ethylhexanoate hydrochloride. Retrieved from

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities.

  • U.S. Food and Drug Administration (FDA). (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Methyl (S)-3-amino-4-ethylhexanoate

This document provides essential procedural guidance for the safe and compliant disposal of Methyl (S)-3-amino-4-ethylhexanoate (CAS No. 130941-48-3).

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of Methyl (S)-3-amino-4-ethylhexanoate (CAS No. 130941-48-3). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is built on the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) to ensure that every step is clear, justified, and grounded in established safety protocols.

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly indexed, the following procedures are synthesized from the known hazards of structurally similar amino acid esters and regulatory best practices for chemical waste management. The causality behind each recommendation is explained to empower you to make informed safety decisions.

Hazard Assessment and Risk Profile: Understanding the "Why"

Methyl (S)-3-amino-4-ethylhexanoate, as an amino acid ester, must be handled as a substance with a significant hazard profile until proven otherwise. Analysis of related compounds reveals a consistent pattern of toxicity, irritancy, and potential flammability.[1][2] Therefore, we operate under the precautionary principle, assuming these hazards are present.

Key Hazards Include:

  • Acute Toxicity: Related amino acid esters are classified as toxic if swallowed, in contact with skin, or if inhaled. This high level of toxicity necessitates stringent containment and personal protection to prevent any route of exposure.

  • Skin and Eye Irritation: These compounds are known to cause skin irritation and serious eye irritation.[2] Direct contact can lead to chemical burns or long-term damage.

  • Respiratory Irritation: Inhalation of dusts or aerosols may cause respiratory irritation. All handling of the substance in a non-liquid form must be done with engineering controls to prevent aerosolization.[3]

  • Environmental Hazard: Discharge of chemicals into the environment must be strictly avoided.[2][4][5] Amino acid derivatives can have unforeseen impacts on aquatic and terrestrial ecosystems.[6][7]

  • Potential Flammability: Many organic esters are flammable liquids.[1][8] Therefore, ignition sources must be rigorously controlled in storage and handling areas.

Data Summary: Hazard Profile & Safety Imperatives
Hazard ClassificationPotential EffectsCorresponding Safety & Disposal Protocol
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or fatal upon exposure.Use full PPE. Handle only in a certified chemical fume hood. Dispose of as hazardous chemical waste. Do not dispose down the drain.[9][10]
Skin/Eye Irritant Causes skin irritation and serious eye damage.Wear chemical-resistant gloves and safety goggles with side shields.[2][11] Ensure immediate access to an eyewash station and safety shower.
Respiratory Irritant May cause irritation to the respiratory tract.Avoid creating dust or aerosols.[3] Work in a well-ventilated area, preferably a fume hood.
Environmental Hazard Harmful to aquatic life and ecosystems.Do not allow to enter drains or waterways.[2][5] All waste must be collected for licensed disposal.
Flammability (Inferred) Potential to ignite with heat, sparks, or flames.Store away from ignition sources.[1][8] Use non-sparking tools for handling if necessary.[5]

Mandatory Personnel Protection & Engineering Controls

Before handling or preparing for disposal, a self-validating system of protection must be in place. This ensures that in the event of an accidental release, exposure is minimized.

  • Primary Engineering Control: All transfers and handling of Methyl (S)-3-amino-4-ethylhexanoate must be conducted within a certified chemical fume hood.[4] This is the most critical step to prevent inhalation of potentially toxic and irritating vapors or dusts.

  • Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory.

    • Eye Protection: Wear tightly fitting safety goggles with side-shields.[5][11]

    • Hand Protection: Use impervious chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use and wash them before removal.[9][12]

    • Body Protection: A full-length laboratory coat, closed-toed shoes, and long pants are required to prevent skin contact.[9][11]

Step-by-Step Disposal Protocol: An Operational Guide

Disposal is not an afterthought; it is a planned procedure. Follow these steps methodically to ensure safety and compliance.

Step 1: Waste Characterization and Segregation

Methyl (S)-3-amino-4-ethylhexanoate is classified as hazardous chemical waste.

  • Action: Treat all quantities of this chemical, including residues and contaminated materials, as hazardous waste.[10][13]

  • Causality: This classification ensures the waste enters the correct, regulated disposal stream, preventing environmental contamination and harm to waste handlers. Never mix this waste with other waste streams unless you have explicit confirmation of compatibility from your institution's safety office.[4][14] Incompatible wastes can react violently, producing heat or toxic gases.

Step 2: Container Selection and Labeling

The integrity of the disposal process begins with the container.

  • Action: Select a container made of a material compatible with the chemical (e.g., a high-density polyethylene or glass bottle with a screw cap). The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[6][13]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE ". The label must also include the full chemical name, "Methyl (S)-3-amino-4-ethylhexanoate ," and list the primary hazards (e.g., "Toxic," "Irritant").[13][14]

  • Causality: Proper containment and labeling are mandated by regulatory agencies like the EPA.[13] Clear labeling prevents accidental mixing of incompatible chemicals and informs emergency responders of the container's contents.

Step 3: Waste Collection and Transfer

All transfers must be performed with precision and care inside a chemical fume hood.

  • Action: Carefully pour the waste chemical into the designated, labeled hazardous waste container. Avoid splashing.[4] If transferring a solid, use appropriate tools to avoid generating dust.[3] Do not fill the container to more than 75-80% of its capacity.[6]

  • Causality: Leaving headspace (ullage) in the container allows for vapor expansion due to temperature changes, preventing pressure buildup and potential container failure.[6]

Step 4: Decontamination of Empty Containers

The original container is not "trash" until it has been properly decontaminated.

  • Action: Triple rinse the empty container with a suitable solvent (e.g., methanol or ethanol). Collect all three rinses (the "rinsate") and add them to the hazardous waste container.[10]

  • Causality: Trace amounts of the chemical remain in an "empty" container. Rinsing ensures this toxic residue is captured and disposed of properly. The rinsate is considered hazardous waste.[10] Once triple-rinsed, deface the original label and dispose of the container as regular laboratory glassware or plastic waste, per your institution's policy.

Step 5: Temporary Storage

Waste containers must be stored safely pending pickup.

  • Action: Secure the lid on the waste container. Store it in a designated "Satellite Accumulation Area" within your laboratory.[13] This area should be under the control of laboratory personnel and away from general traffic.

  • Segregation: Ensure the container is stored with compatible waste types and segregated from acids, bases, and oxidizers.[13][14]

  • Causality: Proper storage and segregation prevent accidental spills and dangerous chemical reactions in the lab.

Step 6: Final Disposition

Final disposal is a regulated process that must not be undertaken by laboratory personnel.

  • Action: Arrange for pickup of the hazardous waste through your institution’s Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[13][15]

  • Causality: Licensed contractors are trained and equipped to transport and dispose of hazardous materials in compliance with all local, state, and federal regulations, ensuring the chemical's lifecycle is closed safely and legally.

Spill and Emergency Procedures

Preparedness is a key component of safety.

  • For a Small Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill kit).

    • Collect the contaminated absorbent material using non-sparking tools and place it in the designated hazardous waste container.[5][16]

    • Wipe the area with a suitable solvent and collect the wipe as hazardous waste.

  • For a Large Spill or a Spill Outside a Fume Hood:

    • EVACUATE the area immediately.

    • Alert others to stay away and close the laboratory doors.

    • Contact your institution's emergency number or EH&S office for immediate assistance.[10]

    • Do not attempt to clean up a large spill yourself.

Visual Workflow for Disposal

The following diagram outlines the decision-making and operational process for the disposal of Methyl (S)-3-amino-4-ethylhexanoate.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection cluster_final Final Disposition start Identify Waste: Methyl (S)-3-amino-4-ethylhexanoate haz_assess Hazard Assessment: - Toxic - Irritant - Potential Flammable start->haz_assess Step 1 ppe Don Full PPE: - Goggles - Lab Coat - Gloves haz_assess->ppe Step 2 fume_hood Work in Fume Hood ppe->fume_hood Step 3 prep_container Prepare Labeled Hazardous Waste Container fume_hood->prep_container Step 4 transfer transfer prep_container->transfer rinse Triple-Rinse Original Container transfer->rinse collect_rinsate Add Rinsate to Waste Container rinse->collect_rinsate store Secure & Store Container in Satellite Accumulation Area collect_rinsate->store Step 5 schedule Schedule Pickup with EH&S store->schedule end Disposal Complete schedule->end

Caption: Disposal workflow for Methyl (S)-3-amino-4-ethylhexanoate.

References

  • SAFETY DATA SHEET. (2024, September 6). MilliporeSigma.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 20). TCI Chemicals.
  • SAFETY DATA SHEET - Merck. (2024, July 1). Merck.
  • Laboratory Safety Guidelines. ETH Zurich.
  • Safety Data Sheet - Aaronchem. (2024, November 1). Aaronchem.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, December 3). Thermo Fisher Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - Ethyl 3-Amino-4-methylbenzoate. (2026, January 17). ChemicalBook.
  • Methyl 4-amino-3-methylbenzoate - SAFETY DATA SHEET. Fisher Scientific.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • SAFETY DATA SHEET - Fisher Scientific. (2023, August 25). Fisher Scientific.
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  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Guide to the Safe Handling of Enzyme. Amano Enzyme Inc.
  • Chemical Waste (Guidance Note). University of Glasgow.
  • Environmental impacts of synthetic amino acid production. (2010, December 23). Blonk Milieu Advies.
  • DAP US/GHS MSDS Project. (2022, April 12). DAP.
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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Alkyl Amino Esters

Introduction and Hazard Assessment Strategy As researchers at the forefront of drug development, our work necessitates the synthesis and handling of novel chemical entities. Methyl (S)-3-amino-4-ethylhexanoate is one suc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Hazard Assessment Strategy

As researchers at the forefront of drug development, our work necessitates the synthesis and handling of novel chemical entities. Methyl (S)-3-amino-4-ethylhexanoate is one such compound. A thorough review of publicly available safety literature reveals a lack of specific hazard data for this exact molecule. This is a common scenario in research and development.

In the absence of a dedicated Safety Data Sheet (SDS), a prudent and scientifically-validated approach is to assess risk based on structural analogy to well-characterized compounds. Methyl (S)-3-amino-4-ethylhexanoate is an aliphatic amino ester. The primary hazards associated with this class of compounds typically arise from the reactivity of the amine group and the potential for the compound to cause irritation or sensitization.

For the purposes of this guide, we will use Ethyl 4-aminobenzoate as a reference compound. It shares the core amine and ester functional groups, and its hazards are well-documented. Based on data for this and similar amines/esters, we can anticipate the following primary hazards for Methyl (S)-3-amino-4-ethylhexanoate:

  • Skin Irritation: Potential to cause redness and inflammation upon contact.[1][2][3]

  • Serious Eye Irritation: High risk of significant eye damage if splashed into the eyes.[1][2][3]

  • Allergic Skin Reaction (Sensitization): May cause an allergic reaction in some individuals after repeated exposure.[1][4]

  • Respiratory Tract Irritation: If inhaled as a dust or aerosol, may cause irritation to the respiratory system.[1]

  • Aquatic Toxicity: Compounds of this nature can be harmful or toxic to aquatic life, mandating controlled disposal.[1][5]

This guide provides a comprehensive framework for selecting Personal Protective Equipment (PPE) and implementing safe operational and disposal plans, ensuring your safety and the integrity of your research.

Core Directive: A Risk-Based Approach to PPE Selection

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The appropriate level of protection depends directly on the scale of the operation and the physical form of the chemical being handled.

Eye and Face Protection: The Non-Negotiable First Line of Defense

Chemical splashes are a leading cause of laboratory injuries. Therefore, appropriate eye and face protection is mandatory at all times when handling this compound.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all low-hazard activities, such as handling sealed containers or working with very dilute solutions (<0.1 M).[6]

  • Recommended Standard: For most bench-scale operations, including weighing, transfers, and solution preparation, chemical splash goggles are required. Goggles provide a seal around the eyes, offering superior protection from splashes, dust, and aerosols.[7][8]

  • Maximum Protection: When handling larger volumes (>1 L) or when there is a significant risk of splashing (e.g., during a rapid addition or quench), a face shield should be worn in addition to chemical splash goggles.[9]

Hand Protection: Preventing Dermal Exposure and Sensitization

The potential for skin irritation and allergic sensitization makes glove selection a critical decision. No single glove material is impervious to all chemicals indefinitely.

  • Glove Material: For esters and amines, Butyl Rubber or multi-layered laminate gloves (e.g., SilverShield®) are excellent choices, offering good resistance.[6] Nitrile gloves may be suitable for incidental contact, but their breakthrough time should be verified. Always consult a glove compatibility chart from the manufacturer.

  • Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.[5]

  • Technique: Use proper glove removal techniques to avoid contaminating your skin.[5] Never wear contaminated gloves outside of the immediate work area, and wash hands thoroughly after glove removal.[1][3]

Body Protection: Shielding Skin and Personal Clothing

Your personal clothing offers insufficient protection against chemical spills.

  • Standard Use: A long-sleeved, buttoned laboratory coat is the minimum standard for any work with this compound.[6][7] Cotton or a flame-resistant cotton blend is generally suitable.

  • High-Risk Procedures: For operations involving large volumes or a high splash potential, supplement your lab coat with a chemical-resistant apron made of materials like vinyl or polyethylene.[10]

Respiratory Protection: Mitigating Inhalation Risks

Engineering controls are the preferred method for minimizing inhalation exposure. Respiratory protection is a necessary secondary measure in specific scenarios.

  • Primary Control: All operations that could generate dust (e.g., weighing solids) or aerosols/vapors (e.g., heating solutions, sonicating, vortexing) must be conducted inside a certified laboratory chemical fume hood.[7][8][11]

  • When Respirators are Required: In the rare event that engineering controls are insufficient or during an emergency spill response, respiratory protection is required. For dusts, a NIOSH-approved N95 filtering facepiece respirator is the minimum. Use of any respirator requires prior medical clearance, training, and fit-testing as per OSHA regulations.[6][12]

Data Presentation and Visualization

Table: PPE Requirements by Laboratory Task
Task Scale Required Eye/Face Protection Required Hand Protection Required Body Protection Respiratory/Ventilation
Storage & Transport AnySafety Glasses with Side ShieldsButyl or Laminate GlovesLab CoatGeneral Lab Ventilation
Weighing Solid < 10 gChemical Splash GogglesButyl or Laminate GlovesLab CoatChemical Fume Hood
Preparing Stock Solution < 1 LChemical Splash GogglesButyl or Laminate GlovesLab CoatChemical Fume Hood
Running Reaction/Workup > 1 LGoggles & Face ShieldButyl or Laminate GlovesLab Coat & Chemical ApronChemical Fume Hood
Handling Dilute Solutions AnySafety Glasses with Side ShieldsNitrile or Butyl GlovesLab CoatGeneral Lab Ventilation
Diagram: PPE Selection Workflow

This diagram outlines the decision-making process for selecting appropriate PPE based on the specific task and associated hazards.

Caption: Workflow for selecting appropriate PPE for handling amino esters.

Experimental Protocols: Safe Operational and Disposal Plans

Adherence to standard operating procedures is crucial for safety.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure the work area, specifically the chemical fume hood, is clean and uncluttered.[7] Confirm the fume hood has a valid certification sticker. Post signage indicating the hazards of the material being used.

  • PPE Donning: Don the appropriate PPE as determined by your risk assessment (see Table 3.1). This includes a lab coat, chemical splash goggles, and appropriate gloves.

  • Weighing and Transfer:

    • Perform all weighing operations on a disposable weigh boat or paper inside the fume hood to contain any dust.

    • Use a spatula to transfer the solid. Avoid creating dust clouds by handling the material gently.[4]

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution:

    • When adding the solid to a solvent, do so slowly to avoid splashing.

    • If adding acid to water is part of the procedure, always add the acid to the water, never the reverse.[7]

  • Post-Handling Decontamination:

    • Wipe down the spatula and work surface with a suitable solvent (e.g., 70% ethanol) and dispose of the wipe as hazardous waste.

    • Carefully remove PPE, starting with the most contaminated items (gloves), avoiding self-contamination.

    • Wash hands thoroughly with soap and water.

Disposal Plan: Environmental Responsibility

Due to its potential aquatic toxicity, this compound and its waste must not enter the sanitary sewer system.[13]

  • Waste Segregation: Collect all waste materials containing Methyl (S)-3-amino-4-ethylhexanoate in a dedicated, sealed, and clearly labeled hazardous waste container.[14][15]

  • Waste Streams: This includes:

    • Excess or unreacted chemical.

    • Contaminated consumables (e.g., weigh boats, pipette tips, wipes).

    • Contaminated PPE (e.g., used gloves).[5]

    • Solvent rinses from cleaning glassware.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages.[14]

  • Storage and Pickup: Store the sealed waste container in a designated satellite accumulation area. Ensure the container is kept closed except when adding waste. Arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[15]

By adhering to these rigorous PPE, operational, and disposal protocols, you can confidently and safely handle Methyl (S)-3-amino-4-ethylhexanoate and related amino ester compounds, ensuring personal safety and environmental stewardship.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved February 27, 2026.
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  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved February 27, 2026, from [Link]

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  • Saffron Souk. (2025, February 5). Laboratory Chemical Lab Safety and Handling Guidelines. Retrieved February 27, 2026, from [Link]

  • MDPI. (2008, May 8). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1136-1145. [Link]

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  • PubChem. (2025, October 15). 3-amino-4-ethylhexanoic acid - Links. Retrieved February 27, 2026, from [Link]

  • Chamoin, S., et al. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. Retrieved February 27, 2026, from [Link]

  • Green, J. J., et al. (2007). Poly(β-amino esters): Procedures for Synthesis and Gene Delivery. Cold Spring Harbor Protocols. Retrieved February 27, 2026, from [Link]

  • National Institutes of Health. (n.d.). Poly(β-amino esters): Procedures for Synthesis and Gene Delivery. PMC. Retrieved February 27, 2026, from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved February 27, 2026, from [Link]

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